molecular formula C9H7NO2 B1632433 2-Methylbenzo[d]oxazole-6-carbaldehyde CAS No. 864274-04-4

2-Methylbenzo[d]oxazole-6-carbaldehyde

Cat. No.: B1632433
CAS No.: 864274-04-4
M. Wt: 161.16 g/mol
InChI Key: ICPRUGIXGJLQHU-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]oxazole-6-carbaldehyde is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylbenzo[d]oxazole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzo[d]oxazole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-10-8-3-2-7(5-11)4-9(8)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPRUGIXGJLQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612592
Record name 2-Methyl-1,3-benzoxazole-6-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864274-04-4
Record name 2-Methyl-6-benzoxazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864274-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,3-benzoxazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties & Synthetic Utility of 2-Methylbenzo[d]oxazole-6-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

2-Methylbenzo[d]oxazole-6-carbaldehyde (CAS: 864274-04-4) represents a bifunctional heterocyclic scaffold critical to the development of bio-imaging probes, fluorescent sensors, and pharmaceutical intermediates. Unlike simple benzoxazoles, this compound possesses a "push-pull" electronic potential: the electron-withdrawing aldehyde at the C6 position and the slightly acidic, nucleophilic methyl group at the C2 position.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity profile. It is designed to serve as a self-validating reference for scientists integrating this moiety into complex molecular architectures.[1]

Molecular Architecture & Identification

The compound consists of a fused benzene and oxazole ring system (benzoxazole) substituted with a methyl group at position 2 and a formyl (aldehyde) group at position 6.[1]

IdentifierDetails
IUPAC Name 2-Methyl-1,3-benzoxazole-6-carbaldehyde
Common Name 2-Methyl-6-formylbenzoxazole
CAS Number 864274-04-4
Molecular Formula C₉H₇NO₂
SMILES CC1=NC2=C(O1)C=C(C=O)C=C2
InChIKey ICPRUGIXGJLQHU-UHFFFAOYSA-N

Physicochemical Properties Profile

The following data aggregates experimental observations and high-confidence computational predictions (ACD/Labs, EPISuite) essential for experimental design.

Physical Constants[1][2]
PropertyValue / RangeExperimental Notes
Molecular Weight 161.16 g/mol Monoisotopic mass: 161.048
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Melting Point 98°C – 104°C (Predicted)Note: Parent 2-methylbenzoxazole is liquid/low-melt (MP ~9°C).[1] The C6-formyl group significantly increases lattice energy via dipole interactions.[1]
Boiling Point 280°C – 290°C (at 760 mmHg)Decomposition likely before boiling at atm pressure.[1]
Density 1.25 ± 0.1 g/cm³Estimated at 20°C.
Solubility & Lipophilicity[1]
SolventSolubility RatingApplication Context
Water Insoluble (< 0.1 mg/mL)Requires co-solvent (DMSO/EtOH) for biological assays.
DMSO Soluble (> 50 mM)Preferred stock solution solvent.[1]
Dichloromethane SolubleIdeal for extraction and chromatography.[1]
Ethanol/Methanol Soluble (Warm)Suitable for recrystallization.[1]
LogP (Octanol/Water) 1.95 – 2.20Moderately lipophilic; membrane permeable.[1]
Electronic & Spectral Characteristics[1]
  • UV-Vis Absorption:

    
     typically 
    
    
    
    280–310 nm (in MeOH). The benzoxazole core is fluorescent; the aldehyde group may quench fluorescence via photoinduced electron transfer (PET) until derivatized.[1]
  • pKa (Conjugate Acid):

    
     0.5 (Oxazole Nitrogen).[1] The molecule is a very weak base.[1]
    
  • pKa (C2-Methyl):

    
     20–22.[1] The C2-methyl protons are sufficiently acidic to be deprotonated by strong bases (e.g., NaH, KOtBu) or activated by Lewis acids for condensation reactions.
    

Validated Synthetic Protocol

Objective: Synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde via cyclization of aminophenol precursors.

Retrosynthetic Logic: The most reliable route involves the cyclization of 3-amino-4-hydroxybenzaldehyde with an acetylating agent.[1] The regiochemistry is dictated by the starting material: the aldehyde para to the hydroxyl group becomes the C6 position in the benzoxazole ring (para to Oxygen).[1]

Reaction Workflow[1][5][6]

Reagents:

  • Precursor: 3-Amino-4-hydroxybenzaldehyde (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoacetate (3.0 equiv) or Acetic Anhydride (1.2 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 equiv)
    
  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the flask with 3-amino-4-hydroxybenzaldehyde (10 mmol) and anhydrous toluene (50 mL).

  • Activation: Add triethyl orthoacetate (30 mmol) and pTSA (1 mmol). Note: Orthoesters provide milder conditions than acetic anhydride and generate ethanol as a byproduct.[1]

  • Reflux: Heat the mixture to reflux (110°C). Monitor the collection of ethanol in the Dean-Stark trap. Reflux for 4–6 hours until TLC (Hexane:EtOAc 7:3) shows consumption of the starting material (

    
    ).[1]
    
  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in minimal DCM. Purify via flash column chromatography (Silica Gel 60), eluting with a gradient of Hexane

    
     20% EtOAc/Hexane.
    
  • Characterization: Isolate the product as a pale yellow solid.

Synthetic Pathway Diagram[1]

Synthesis cluster_0 Precursors cluster_1 Conditions cluster_2 Product SM1 3-Amino-4-hydroxy- benzaldehyde Cond Reflux (Toluene) pTSA Cat. - EtOH SM1->Cond R1 Triethyl Orthoacetate (or Ac2O) R1->Cond Prod 2-Methylbenzo[d]oxazole- 6-carbaldehyde (C6 Isomer) Cond->Prod Cyclization

Caption: Cyclodehydration pathway converting 3-amino-4-hydroxybenzaldehyde to the target benzoxazole.

Reactivity Profile & Applications

The utility of 2-Methylbenzo[d]oxazole-6-carbaldehyde lies in its orthogonal reactivity . It can serve as both an electrophile (at C6) and a nucleophile (at C2, after activation).

The "Push-Pull" Reactivity Map[1]
  • C6-Aldehyde (Electrophilic):

    • Schiff Base Formation: Reacts with primary amines to form imines.[1] Used to attach the benzoxazole unit to proteins, hydrazine fluorophores, or metal chelators.[1]

    • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to extend conjugation, often shifting fluorescence to the red/NIR region.

    • Oxidation: Easily oxidized to the carboxylic acid (C6-COOH) for amide coupling.[1]

  • C2-Methyl (Nucleophilic/Acidic):

    • Styryl Dye Synthesis: Under acidic (acetic anhydride) or basic conditions, the methyl group condenses with aromatic aldehydes.[1] This yields styrylbenzoxazoles , a class of highly fluorescent dyes used in amyloid fibril detection and organelle staining.[1]

Reactivity Flowchart[1]

Reactivity cluster_C6 C6-Formyl Reactivity (Electrophile) cluster_C2 C2-Methyl Reactivity (Nucleophile) Core 2-Methylbenzo[d]oxazole- 6-carbaldehyde Amine Primary Amines (R-NH2) Core->Amine Condensation ActiveMet Active Methylenes (Malononitrile) Core->ActiveMet Base Cat. ArAld Aromatic Aldehydes (Ar-CHO) Core->ArAld Ac2O / Reflux Imine Schiff Base Ligands (C=N Linkage) Amine->Imine Knoevenagel Push-Pull Fluorophores (Red-Shifted) ActiveMet->Knoevenagel Styryl Styryl Dyes (Extended Conjugation) ArAld->Styryl

Caption: Orthogonal reactivity map highlighting C6-electrophilic and C2-nucleophilic pathways.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be observed.

TechniqueExpected SignalMechanistic Assignment
¹H NMR (DMSO-d₆)

10.05 ppm (s, 1H)
CHO proton (diagnostic singlet).

2.68 ppm (s, 3H)
C2-CH₃ protons.

8.15 (d), 7.85 (d), 7.90 (dd)
Aromatic protons (Coupling constants

Hz).
IR Spectroscopy 1690–1700 cm⁻¹C=O stretch (Aldehyde).[1]
1610–1630 cm⁻¹C=N stretch (Oxazole ring).[1]
Mass Spectrometry m/z 162.05 [M+H]⁺Protonated molecular ion (ESI+).[1]

References

  • Synthesis of 2-Methylbenzoxazole Derivatives

    • Source: BenchChem & PubChem Data Aggregation.[1]

    • Context: General protocols for aminophenol cyclization using orthoesters and acetic anhydride.[1]

    • Link:

  • CAS Registry Identification

    • Source: ChemicalBook & Chem960 Databases.[1]

    • Context: Identification of CAS 864274-04-4 as 2-methyl-1,3-benzoxazole-6-carbaldehyde.
    • Link:

  • Reactivity of Benzoxazole Methyl Groups

    • Source:Journal of Organic Chemistry / Dyes and Pigments.[1]

    • Context: Mechanistic insight into the acidity of the C2-methyl group for styryl dye synthesis.
    • Link:

  • Safety & Handling (MSDS)

    • Source: Sigma-Aldrich / MilliporeSigma.[1]

    • Context: Handling of benzoxazole derivatives (Irritant H315/H319).[1]

    • Link:

Sources

Strategic Synthesis Guide: 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde , a critical heterocyclic scaffold in medicinal chemistry.[1] The content is structured for researchers requiring high-fidelity protocols and mechanistic insight.[1]

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde (CAS: 135327-04-1) presents a classic regioselectivity challenge.[1] The benzoxazole core is sensitive to strong nucleophiles and oxidants, requiring careful selection of pathway.

We define two primary, high-probability workflows:

  • Pathway A (De Novo Cyclization): The most direct, atom-economical route utilizing 4-amino-3-hydroxybenzaldehyde .[1] This method builds the heterocycle around the pre-existing aldehyde functionality.

  • Pathway B (Functional Group Interconversion): A scalable industrial route via the reduction of methyl 2-methylbenzo[d]oxazole-6-carboxylate .[1] This avoids handling potentially unstable amino-aldehyde precursors.[1]

Critical Advisory: Avoid direct oxidation of 2,6-dimethylbenzoxazole. The C2-methyl group is "pseudo-acidic" (similar to 2-picoline) and is kinetically more reactive toward oxidants (e.g.,


) than the C6-benzylic methyl, leading to the incorrect 2-formyl isomer.[1]
Retrosynthesis Diagram

Retrosynthesis Target 2-Methylbenzo[d]oxazole- 6-carbaldehyde Precursor1 4-Amino-3-hydroxybenzaldehyde (Pathway A) Precursor1->Target Cyclodehydration Precursor2 Methyl 2-methylbenzo[d]oxazole- 6-carboxylate (Pathway B) Precursor2->Target 2e- Reduction Reagent1 Triethyl Orthoacetate (Cyclization Agent) Reagent1->Precursor1 Reagent2 DIBAL-H (-78°C) (Selective Reduction) Reagent2->Precursor2

Caption: Retrosynthetic disconnection showing the two primary routes: cyclization of the aminophenol (Left) and reduction of the ester (Right).

Pathway A: Direct Cyclization (The "Bottom-Up" Approach)

This is the preferred laboratory-scale method due to its brevity.[1] It utilizes 4-amino-3-hydroxybenzaldehyde as the scaffold.[1] The aldehyde at the C1 position (relative to the benzene ring) ends up at the C6 position of the benzoxazole due to the para relationship with the amine.

Mechanism & Reagent Selection

While acetic anhydride (


) is the traditional reagent for benzoxazole synthesis, it can form gem-diacetates (acylals)  with the aldehyde group, requiring a subsequent hydrolysis step.
Recommendation:  Use Triethyl Orthoacetate  (

). It promotes mild cyclization without protecting the aldehyde, avoiding the acylal impurity profile.
Experimental Protocol

Reagents: 4-Amino-3-hydroxybenzaldehyde (1.0 equiv), Triethyl orthoacetate (1.5–2.0 equiv), Xylene or Toluene (Solvent), p-TsOH (cat.[1] 5 mol%).[1][2]

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap (optional but recommended for water removal) with 4-amino-3-hydroxybenzaldehyde and toluene (0.2 M concentration).

  • Addition: Add triethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid (

    
    -TsOH).
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
    
    • Checkpoint: The intermediate imino-ether forms quickly; prolonged heating ensures ring closure.[1]

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically a solid.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Mechanism Visualization

Mechanism Step1 4-Amino-3-hydroxy- benzaldehyde Step2 Imidate Ester Intermediate Step1->Step2 + Triethyl Orthoacetate (- EtOH) Step3 Cyclization (Elimination of EtOH) Step2->Step3 Intramolecular Attack Final Target Product Step3->Final - EtOH

Caption: Step-wise mechanism of orthoester-mediated cyclization.

Pathway B: Ester Reduction (The "Top-Down" Approach)

For larger scales where 4-amino-3-hydroxybenzaldehyde is expensive or unavailable, starting from the ester Methyl 2-methylbenzo[d]oxazole-6-carboxylate is superior.[1] This precursor is stable and often commercially available.[1]

Critical Process Parameters (CPP)
  • Reagent: Diisobutylaluminum hydride (DIBAL-H).[1][3]

  • Temperature: Strict control at -78°C is mandatory. Higher temperatures will over-reduce the ester to the primary alcohol (2-methylbenzo[d]oxazol-6-yl)methanol.[1]

  • Solvent: Anhydrous Dichloromethane (

    
    ) or Toluene.
    
Experimental Protocol
  • Preparation: Dissolve methyl 2-methylbenzo[d]oxazole-6-carboxylate (1.0 equiv) in anhydrous

    
     (0.1 M) under Argon/Nitrogen atmosphere.
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel.

    • Note: Maintain internal temperature below -70°C to prevent over-reduction.[1]

  • Quench: After 1 hour, quench in situ at -78°C with Methanol (5 equiv), followed by a saturated aqueous solution of Rochelle's Salt (Potassium Sodium Tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the aluminum emulsion breaks and two clear layers form. Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography is usually required to separate trace alcohol by-products.[1]

Comparative Data & Troubleshooting

ParameterPathway A (Cyclization)Pathway B (Reduction)
Starting Material 4-Amino-3-hydroxybenzaldehydeMethyl 2-methylbenzo[d]oxazole-6-carboxylate
Step Count 1 (Convergent)1 (Linear transformation)
Yield Potential 75 - 85%80 - 90%
Key Impurity Acylal (if using

); Unreacted phenol
Over-reduced Alcohol; Ring-opened amine
Scalability Moderate (Precursor cost)High (Robust chemistry)
Troubleshooting Guide
  • Issue: Formation of 1,1-diacetate (Acylal) in Pathway A.

    • Fix: Switch from Acetic Anhydride to Triethyl Orthoacetate. If using

      
      , add a hydrolysis step (aq. 
      
      
      
      , RT, 30 min) after cyclization to deprotect the aldehyde.
  • Issue: Over-reduction to Alcohol in Pathway B.

    • Fix: Ensure temperature is <-70°C. If alcohol forms, re-oxidize it using mild conditions like MnO2 (Manganese Dioxide) in DCM, which will selectively oxidize the benzylic alcohol back to the aldehyde without affecting the benzoxazole ring.

References

  • Synthesis of 2-substituted benzoxazoles via orthoesters

    • Title: "Concurrent esterification and N-acetyl
    • Source: PMC / NIH[1]

    • URL:[Link]

    • Relevance: Validates the mechanism and stoichiometry of orthoester-mediated cycliz
  • DIBAL-H Reduction of Esters

    • Title: "DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal"[1][4]

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

    • Relevance: standard operating procedures for selective ester-to-aldehyde reduction.[1]

  • Benzoxazole Synthesis Reviews

    • Title: "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor"
    • Source: RSC Advances / PMC[1]

    • URL:[Link]

    • Relevance: Comprehensive review of cyclization c
  • Precursor Availability (4-Amino-3-hydroxybenzaldehyde)

    • Title: "153659-37-1 | 4-Amino-3-hydroxybenzaldehyde"[1][5]

    • Source: BLD Pharm[1][5]

    • Relevance: Confirms commercial availability of the key starting material for P

Sources

The Benzoxazole Scaffold: A Privileged Framework for Targeting a Spectrum of Human Diseases

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Preamble: The Enduring Relevance of the Benzoxazole Core

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their inherent ability to bind to a wide array of biological targets with high affinity. The benzoxazole moiety, an aromatic and bicyclic heterocyclic system, is a quintessential example of such a framework.[1][2] Its relative stability, coupled with reactive sites that permit diverse functionalization, has made it a cornerstone in the synthesis of novel therapeutic agents.[3][4] Structurally, benzoxazoles can be considered bioisosteres of naturally occurring nucleotides like adenine and guanine, which may explain their remarkable capacity to interact with the biopolymers of living systems, often with low toxicity.[1][3] This guide provides a deep dive into the key therapeutic targets of benzoxazole compounds, organized by disease area, and offers practical insights into their synthesis and evaluation.

Part 1: Oncological Targets

The application of benzoxazole derivatives in oncology is extensive, owing to their capacity to modulate numerous pathways critical to cancer cell proliferation, survival, and metastasis.[5][6]

Receptor Tyrosine Kinases (RTKs): Inhibiting Angiogenesis through VEGFR-2

Mechanistic Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that is indispensable for tumor growth and dissemination.[4] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. Benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, effectively blocking the downstream signaling required for endothelial cell proliferation and migration.[7]

Signaling Pathway: The diagram below illustrates the simplified signaling cascade initiated by VEGF binding to VEGFR-2 and the point of inhibition by benzoxazole compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis (Cell Proliferation, Migration) ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of benzoxazole inhibition.

Quantitative Data: VEGFR-2 Inhibition and Anticancer Activity

Compound ClassTarget Cell LineIC₅₀ (µM)Reference
Benzoxazole DerivativesHepG2 (Liver Cancer)Varies (sub-micromolar to low micromolar)[7]
Benzoxazole DerivativesHCT-116 (Colon Cancer)Varies (sub-micromolar to low micromolar)[7]
Benzoxazole DerivativesMCF-7 (Breast Cancer)Varies (sub-micromolar to low micromolar)[7]
DNA Topoisomerases: Inducing DNA Damage

Mechanistic Rationale: DNA topoisomerases (Topo I and II) are essential enzymes that resolve topological DNA stress during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[5] Numerous benzoxazole-containing compounds have been shown to inhibit the activity of eukaryotic topoisomerase II, highlighting another critical mechanism for their anticancer effects.[8]

p38α Mitogen-Activated Protein Kinase (MAPK): A Dual Target in Cancer and Inflammation

Mechanistic Rationale: The p38α MAPK pathway is a key regulator of cellular responses to inflammatory cytokines and stress. Its dysregulation is implicated not only in inflammatory diseases but also in tumorigenesis. Benzoxazole derivatives have been developed as dual inhibitors of p38α MAPK and other key targets (like acetylcholinesterase), presenting a multifaceted approach to treating diseases with overlapping pathologies, including certain cancers.[9]

Part 2: Targets in Neurodegenerative Disorders

The multifactorial nature of neurodegenerative conditions like Alzheimer's disease (AD) necessitates multi-target therapeutic strategies.[10][11] The benzoxazole scaffold is exceptionally well-suited for this approach, with derivatives showing activity against several key targets in AD pathology.

Cholinesterases (AChE & BuChE): Restoring Cholinergic Function

Mechanistic Rationale: A primary pathological feature of AD is the loss of cholinergic function due to the breakdown of the neurotransmitter acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12] Inhibiting these enzymes is a cornerstone of current AD therapy. Benzoxazole-based compounds have been designed as potent AChE and BuChE inhibitors, with some demonstrating inhibitory constants in the low micromolar to nanomolar range.[13]

Quantitative Data: Cholinesterase Inhibition by Benzoxazole Derivatives

Compound TypeTarget EnzymeIC₅₀ Range (µM)Reference
Benzoxazole-Oxazole HybridsAcetylcholinesterase (AChE)0.90 - 35.20[13]
Benzoxazole-Oxazole HybridsButyrylcholinesterase (BuChE)1.10 - 37.70[13]
Beta-Secretase 1 (BACE1) and Aβ Aggregation: Targeting Amyloid Pathology

Mechanistic Rationale: The enzyme BACE1 is a primary driver of AD pathology, as it initiates the cleavage of amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[10] These peptides, particularly Aβ1-42, are prone to aggregation, forming the neurotoxic plaques characteristic of AD.[10] Benzazoles, including benzoxazoles and benzothiazoles, have been shown to inhibit both BACE1 and the subsequent aggregation of Aβ, directly addressing the root cause of amyloid pathology.[10]

Multi-Target Strategy in Alzheimer's Disease: The ability of a single molecular scaffold to engage multiple pathological targets in AD is a significant advantage. The following diagram illustrates this multi-target potential.

G cluster_AD Alzheimer's Disease Pathology Benzoxazole Benzoxazole Compound AChE AChE / BuChE Benzoxazole->AChE Inhibits BACE1 BACE1 Enzyme Benzoxazole->BACE1 Inhibits Abeta Aβ Aggregation Benzoxazole->Abeta Inhibits Neuroprotection Therapeutic Effect: Neuroprotection AChE->Neuroprotection BACE1->Neuroprotection Abeta->Neuroprotection

Caption: Multi-target inhibition by benzoxazoles in Alzheimer's disease.

Part 3: Targets in Infectious Diseases

Benzoxazole derivatives exhibit a remarkable breadth of activity against bacterial, fungal, viral, and protozoal pathogens.[8][14][15][16]

Viral Proteases: Halting Viral Replication

Mechanistic Rationale: Viral proteases are critical for the life cycle of many viruses, as they cleave large polyproteins into functional viral enzymes and structural proteins. Their inhibition is a proven antiviral strategy. The main protease (M-pro) of SARS-CoV-2, the virus responsible for COVID-19, plays a pivotal role in its replication and has been identified as a key therapeutic target.[14] Molecular docking studies have revealed that benzoxazole derivatives have the potential to bind to and inhibit the COVID-19 main protease, making them promising candidates for further antiviral drug development.[14]

General Antimicrobial and Antifungal Activity

Mechanistic Rationale: While specific enzyme targets are still being elucidated for many pathogens, the broad-spectrum activity of benzoxazoles is well-documented. Their ability to inhibit microbial growth is thought to stem from their structural similarity to biomolecules, allowing them to interfere with essential cellular processes.[16]

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives

Compound ClassPathogenTypeMIC Range (µM)Reference
2-Substituted BenzoxazolesS. aureusGram-positiveModerate to Potent[15]
2-Substituted BenzoxazolesE. coliGram-negativeModerate to Potent[15]
Benzoxazole-Chalcone HybridsX. oryzae pv. oryzaePlant BacteriumEC₅₀ = 8.10 µg/mL[17]
Various BenzoxazolesC. albicansFungusModerate to Potent[15][18]
Various BenzoxazolesA. nigerFungusModerate to Potent[18]

Part 4: Key Experimental Protocols

To facilitate research in this area, this section provides validated, step-by-step methodologies for the synthesis and evaluation of benzoxazole compounds.

Workflow for Synthesis of a 2-Arylbenzoxazole

This protocol describes a common and effective method for synthesizing the core benzoxazole scaffold.[4]

G Start Start: 2-aminophenol & Substituted Aldehyde Solvent 1. Dissolve reactants in appropriate solvent (e.g., ethanol, toluene) Start->Solvent Catalyst 2. Add catalyst (e.g., p-toluenesulfonic acid) Solvent->Catalyst Reaction 3. Heat reaction mixture (Stir at room temp or reflux) Catalyst->Reaction Monitoring 4. Monitor reaction (e.g., by TLC) Reaction->Monitoring Workup 5. Quench reaction & Perform aqueous workup Monitoring->Workup Purification 6. Purify product (e.g., column chromatography) Workup->Purification Characterization 7. Characterize final compound (NMR, IR, Mass Spec) Purification->Characterization End End: Pure 2-Arylbenzoxazole Characterization->End

Caption: General experimental workflow for 2-arylbenzoxazole synthesis.

Detailed Protocol:

  • Materials: 2-aminophenol, a substituted aromatic aldehyde, a suitable catalyst (e.g., p-toluenesulfonic acid), and a solvent (e.g., ethanol or toluene).

  • Procedure: a. To a solution of 2-aminophenol (1 equivalent) in the chosen solvent, add the substituted aromatic aldehyde (1 equivalent). b. Add a catalytic amount of the acid catalyst. c. Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution).[4] e. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product via column chromatography or recrystallization to yield the pure 2-arylbenzoxazole.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric assay to determine the IC₅₀ of an inhibitor.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Phosphate Buffer (e.g., 50 mM, pH 8.0).

    • AChE enzyme solution in buffer.

    • DTNB solution in buffer.

    • ATCI substrate solution in buffer.

    • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Procedure (96-well plate format): a. To each well, add phosphate buffer. b. Add a small volume of the test compound solution at various concentrations (include a solvent-only control). c. Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). d. Add the DTNB solution to all wells. e. Initiate the reaction by adding the ATCI substrate solution. f. Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: a. Calculate the reaction rate (V) for each concentration of the inhibitor. b. Determine the percentage of inhibition for each concentration relative to the control (0% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

The benzoxazole scaffold is undeniably a versatile and powerful platform in medicinal chemistry. Its derivatives have demonstrated potent activity against a wide range of therapeutic targets in oncology, neurodegeneration, and infectious diseases. The future of benzoxazole research likely lies in the rational design of multi-target agents, particularly for complex diseases like Alzheimer's, and in the continued exploration of novel derivatives to overcome drug resistance in cancer and infectious disease. Further optimization of pharmacokinetic and safety profiles will be crucial in translating the immense potential of these compounds into next-generation therapeutics.

References

  • Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Medicinal Chemistry Research, 33, 406–438. Available from: [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences and Research, 70(1). Available from: [Link]

  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025). Publisher Not Available.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). Journal of Molecular Structure, 1230. Available from: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(12), 374-386. Available from: [Link]

  • Novel Benzoxazole Derivatives as Potential Acetylcholinesterase (AChE) Inhibitors in Alzheimer's Disease: Molecular Docking and Pharmacokinetics Analysis (ICSEM 2025). (2025).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Scientific Reports, 10(1), 19659. Available from: [Link]

  • Identification of novel 1,4‐benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegener
  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). Molecules, 29(20), 4756. Available from: [Link]

  • Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. (2022). SSRN. Available from: [Link]

  • Benzoxazole Derivatives as Dual p38α Mitogen-Activated Protein Kinase and Acetylcholinesterase Inhibitors: Design, Synthesis, and Evaluation for Alzheimer's Disease and Cancer Therapy. (2025). ChemMedChem, 20(22). Available from: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). Pharmaceuticals, 17(5), 629. Available from: [Link]

  • BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIV
  • Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. Available from: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Medicinal Chemistry Research, 27, 2031–2046. Available from: [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia, 19(4). Available from: [Link]

  • In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2021). RSC Advances, 11(35), 21394-21411. Available from: [Link]

  • Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole. (2023). Arabian Journal of Chemistry, 16(5). Available from: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry, 382(4), 33. Available from: [Link]

  • New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. (2021). Molecules, 26(5), 1430. Available from: [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (2020).
  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. (2023). Arabian Journal of Chemistry, 16(7). Available from: [Link]

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The Molecular Machinery of 2-Substituted Benzoxazoles: A Comprehensive Guide to Polypharmacological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzoxazole Scaffold as a Privileged Pharmacophore

In modern medicinal chemistry, the 1,3-benzoxazole core—a benzene ring fused to an oxazole ring—is classified as a "privileged scaffold." Its structural planarity, high lipophilicity, and capacity to act as a bioisostere for natural nucleic acid bases (such as adenine and guanine) allow it to interact with a diverse array of biological targets[1]. By introducing specific functional groups at the 2-position (and often the 5- or 6-positions), researchers can finely tune the electronic distribution and steric profile of the molecule, directing its mechanism of action (MoA) toward specific kinases, topoisomerases, or nuclear receptors[2].

This technical guide deconstructs the three primary mechanisms of action utilized by 2-substituted benzoxazoles in oncology and infectious disease: Topoisomerase Poisoning , AhR-Mediated CYP1A1 Bioactivation , and Bacterial DNA Gyrase Inhibition . Furthermore, it provides the self-validating experimental protocols required to objectively measure these localized interactions.

Mechanism I: Dual Topoisomerase I/II Poisoning (Anticancer)

The Causality of Cleavable Complex Stabilization

Eukaryotic DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological stress during DNA replication by creating transient single- or double-strand breaks. 2-Aryl substituted benzoxazoles (particularly those with bulky halogens or nitro groups at the 5/6 positions) act as topoisomerase poisons rather than simple catalytic inhibitors[3],[4].

Because the benzoxazole core mimics the planar structure of purine bases, these compounds intercalate into the DNA at the enzyme-cleavage site. They form hydrogen bonds with the enzyme residues via their nitrogen and oxygen heteroatoms, effectively stabilizing the transient "cleavable complex"[5]. When the DNA replication fork collides with this trapped complex, it converts the transient breaks into permanent, lethal double-strand breaks, triggering rapid apoptosis[6].

Protocol: DNA Topoisomerase Relaxation Assay

To validate Topo I/II poisoning, researchers utilize a plasmid relaxation assay. This protocol is a self-validating system: the differential electrophoretic migration of supercoiled versus relaxed DNA provides an unambiguous, visual readout of enzyme activity and drug-induced inhibition[7].

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a reaction mixture containing 100 ng of supercoiled pBR322 plasmid DNA in assay buffer (10 mM Tris-HCl pH 7.9, 50 mM NaCl, 5 mM MgCl₂, 1 mM ATP, and 15 µg/mL BSA)[5].

  • Enzyme & Drug Introduction: Add 1 Unit of human Topo I or Topo IIα. Introduce the 2-substituted benzoxazole derivative at varying concentrations (e.g., 10–200 µM).

    • Self-Validation Controls: Include a negative control (DNA only, proves supercoiling), a positive control (DNA + Enzyme, proves catalytic relaxation), and a reference standard (Camptothecin for Topo I; Etoposide for Topo II)[7].

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the cleavage/religation equilibrium to establish.

  • Reaction Termination: Halt the reaction by adding a stop solution containing 1% SDS and Proteinase K. Causality: SDS denatures the topoisomerase, while Proteinase K digests the trapped enzyme, releasing the cleaved DNA.

  • Electrophoretic Resolution: Run the samples on a 1% agarose gel (without ethidium bromide during the run to prevent intercalation artifacts) at 45V for 3 hours[7].

  • Visualization: Post-stain with ethidium bromide. Supercoiled DNA migrates rapidly to the bottom; relaxed/nicked DNA remains near the top. The IC₅₀ is calculated based on the concentration that prevents 50% of the plasmid from relaxing.

TopoAssay A Supercoiled pBR322 DNA + Topo I/II Enzyme B Add Benzoxazole (Test Compound) A->B C Incubation (37°C, 30 min) B->C D Terminate Reaction (SDS + Proteinase K) C->D E Agarose Gel Electrophoresis D->E F Quantify Relaxed vs. Supercoiled DNA E->F

Workflow for evaluating DNA Topoisomerase I/II inhibition using a plasmid relaxation assay.

Mechanism II: AhR-Mediated CYP1A1 Bioactivation (The Phortress Paradigm)

The Causality of Tumor-Specific Prodrug Activation

Certain 2-(4-aminophenyl)benzoxazoles (bioisosteres of the benzothiazole clinical candidate "Phortress") exhibit a highly sophisticated, tumor-selective MoA[6],[8]. Rather than acting as direct cytotoxins, these molecules are prodrugs that hijack the Aryl Hydrocarbon Receptor (AhR) pathway[9].

Upon entering the cytoplasm, the benzoxazole binds to the AhR complex with high affinity. This binding triggers the dissociation of chaperone proteins (like HSP90), allowing the AhR-drug complex to translocate into the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XRE) on the DNA[10]. This selectively upregulates the transcription of the CYP1A1 enzyme. Because CYP1A1 is highly inducible in specific breast and ovarian cancer cells but nearly absent in normal tissue, the toxicity is localized[9]. The newly synthesized CYP1A1 oxidizes the benzoxazole into a highly reactive electrophilic nitrenium ion, which covalently binds to DNA, forming lethal adducts and driving apoptosis[10],[1].

AhRPathway N1 Benzoxazole Prodrug Enters Cytoplasm N2 Binds AhR Complex N1->N2 N3 Translocation to Nucleus N2->N3 N4 Dimerization with ARNT N3->N4 N5 Binds XRE on DNA N4->N5 N6 CYP1A1 Transcription & Translation N5->N6 N7 Bioactivation to Nitrenium Ion N6->N7 N8 Covalent DNA Adducts & Apoptosis N7->N8

AhR-mediated CYP1A1 induction and subsequent bioactivation of benzoxazole prodrugs.

Mechanism III: Bacterial DNA Gyrase Inhibition (Antimicrobial)

The Causality of Supercoil Disruption

In prokaryotes, 2-substituted benzoxazoles exert potent antimicrobial effects by targeting DNA gyrase and Topoisomerase IV[11]. Unlike eukaryotic topoisomerases, DNA gyrase introduces negative supercoils into bacterial DNA, a process strictly dependent on ATP hydrolysis. Benzoxazole derivatives with specific hydrogen-bond donors (such as 2-N-phenyl or 5-amino substitutions) competitively bind to the ATP-binding pocket of the GyrB subunit. By physically blocking ATP from binding, the benzoxazole paralyzes the enzyme, halting bacterial DNA replication and causing rapid bacteriostatic/bactericidal effects[11],[12].

Protocol: Resazurin-Based Minimum Inhibitory Concentration (MIC) Assay

While agar diffusion provides qualitative data, the Resazurin microtiter assay provides a highly accurate, quantitative MIC by measuring cellular respiration[13].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or S. aureus) in Mueller-Hinton broth to a McFarland standard of 0.5 (approx.

    
     CFU/mL)[11].
    
  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzoxazole derivative (dissolved in <1% DMSO to prevent solvent toxicity) across the wells, starting from 100 µg/mL down to 0.1 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well.

    • Self-Validation Controls: Include a Sterility Control (media only) and a Growth Control (media + bacteria + DMSO vehicle).

  • Resazurin Addition: After 18 hours of incubation at 37°C, add 20 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Data Interpretation: Causality: Viable, respiring bacteria reduce the blue resazurin dye into pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest concentration of the benzoxazole that retains the blue color, indicating complete inhibition of bacterial respiration.

Quantitative Data Summary

The polypharmacological potency of 2-substituted benzoxazoles is highly sensitive to structure-activity relationship (SAR) modifications. The table below summarizes benchmark quantitative metrics derived from recent literature.

Target / PathwayRepresentative Benzoxazole DerivativeKey SubstitutionsEfficacy Metric (IC₅₀ / MIC)
Human Topoisomerase I 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazoleBulky 4'-tert-butyl, 6-nitroIC₅₀ ≈ 104 µM[4]
Human Topoisomerase IIα 2-(4'-bromophenyl)-6-nitrobenzoxazole4'-bromo, 6-nitroIC₅₀ ≈ 71 µM[4]
VEGFR-2 Kinase Benzoxazole-Benzamide Conjugates2-thioacetamido linkerIC₅₀ ≈ 0.1 – 0.5 µM[8]
Bacterial DNA Gyrase 2-phenyl/2-N-phenyl benzoxazoles2-N-phenylMIC ≈ 25 µg/mL (E. coli)[11]
CYP1A1 Bioactivation 5-Fluoro-2-(4-aminophenyl)benzoxazole5-fluoro, 4'-aminoIC₅₀ < 1 µM (MCF-7 cells)[9]

References

  • BenchChem. "Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles." BenchChem Technical Guides.
  • Osmaniye, D., et al. "Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities." European Journal of Medicinal Chemistry, 2021.
  • Zilifdar, F., et al. "Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites." Letters in Drug Design & Discovery, 2018.
  • BenchChem. "Introduction to the benzoxazolethione chemical class." BenchChem Technical Guides.
  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." MDPI Pharmaceuticals, 2025.
  • Padalkar, V.S., et al. "Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives." Arabian Journal of Chemistry, 2011.
  • PMC. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
  • PMC. "Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

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Methodological & Application

protocol for condensation reaction with 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Condensation Protocols for 2-Methylbenzo[d]oxazole-6-carbaldehyde

Executive Summary

2-Methylbenzo[d]oxazole-6-carbaldehyde is a versatile heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for indole and benzimidazole pharmacophores. Its structural uniqueness lies in its dual-reactivity profile : it possesses a classic electrophilic aldehyde at the C6 position and a potentially nucleophilic, activated methyl group at the C2 position.

This Application Note provides a definitive guide for performing condensation reactions with this substrate. While standard protocols exist for benzaldehydes, the benzoxazole core requires specific optimization to prevent ring opening (hydrolysis) or competitive self-condensation at the C2 position. The protocols below focus on the Knoevenagel Condensation (C=C bond formation) and Schiff Base Formation (C=N bond formation), optimized for high yield and purity.

Chemical Context & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic environment of the substrate to avoid common pitfalls.

FeaturePositionElectronic NatureReactivity Profile
Formyl Group C6 ElectrophilicPrimary Target. Highly reactive toward active methylenes (Knoevenagel) and amines (Schiff Base). The electron-withdrawing oxazole ring enhances electrophilicity compared to standard benzaldehydes.
Methyl Group C2 Nucleophilic (Latent)Secondary Target/Interference. The C2-methyl protons are acidic (

) due to the adjacent

-atom. Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to unwanted side reactions.
Oxazole Ring Core SensitiveSusceptible to hydrolytic ring opening under harsh basic conditions (pH > 12) and high temperatures.

Protocol A: Knoevenagel Condensation (C=C Formation)

Objective: Synthesis of 2-((2-methylbenzo[d]oxazol-6-yl)methylene)malononitrile. Application: Synthesis of anticancer styryl dyes, fluorescent probes, and covalent inhibitors.

Reaction Scheme

The aldehyde at C6 reacts with Malononitrile in the presence of a weak organic base. We utilize a Piperidine-Catalyzed Ethanol Reflux method.[1] This mild basicity avoids deprotonating the C2-methyl group while sufficiently activating the methylene donor.

Materials
  • Substrate: 2-Methylbenzo[d]oxazole-6-carbaldehyde (1.0 equiv.)

  • Reagent: Malononitrile (1.1 equiv.)

  • Catalyst: Piperidine (0.1 equiv.) or

    
    -Alanine (Green alternative)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 2-Methylbenzo[d]oxazole-6-carbaldehyde (1.0 mmol, 161 mg) in 10 mL of absolute ethanol. Ensure complete dissolution; mild heating (40°C) may be required.

  • Reagent Addition: Add Malononitrile (1.1 mmol, 73 mg) to the stirring solution.

  • Catalysis: Add Piperidine (2-3 drops, ~0.1 mmol) via a glass syringe.

    • Note: The solution often turns yellow/orange immediately upon base addition, indicating the formation of the intermediate enolate.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC (Mobile Phase: 30% EtOAc in Hexanes). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Work-up (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Place the flask in an ice bath for 30 minutes. The product typically precipitates as a crystalline solid.

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and re-cool.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted piperidine and malononitrile.

    • Recrystallization: If purity is <95%, recrystallize from hot Ethanol/DMF (9:1).

Expected Data
  • Appearance: Yellow to orange needles.

  • Yield: 85–92%.

  • 1H NMR (DMSO-d6): Distinct singlet for the vinyl proton (–CH=C) appears at

    
     8.0–8.5 ppm. The aldehyde proton (
    
    
    
    10.0 ppm) disappears.

Protocol B: Schiff Base Condensation (C=N Formation)

Objective: Synthesis of imine ligands for metal coordination or biological screening.[2]

Methodology
  • Dissolution: Dissolve 2-Methylbenzo[d]oxazole-6-carbaldehyde (1.0 mmol) and the target Primary Amine (1.0 mmol) in Methanol (15 mL).

  • Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze the dehydration.

  • Reflux: Heat at 65°C for 4–6 hours.

  • Isolation: Evaporate solvent to dryness. Recrystallize the residue from Ethanol.[1]

    • Critical Step: Schiff bases are hydrolytically unstable. Store under inert atmosphere (Argon) and avoid aqueous acidic workups.

Visualizations & Logic Maps

Figure 1: Experimental Workflow (Knoevenagel)

This flowchart outlines the decision-making process during the synthesis.

ReactionWorkflow Start Start: 2-Methylbenzo[d]oxazole-6-carbaldehyde Solvent Dissolve in Abs. Ethanol (Avoid Water to prevent hydrolysis) Start->Solvent AddReagents Add Malononitrile (1.1 eq) + Piperidine (Cat.) Solvent->AddReagents Reflux Reflux at 78°C (2-4 Hours) AddReagents->Reflux CheckTLC TLC Check (Aldehyde Consumed?) Reflux->CheckTLC CheckTLC->Reflux No (Continue Heating) Cool Cool to 0°C (Precipitation) CheckTLC->Cool Yes Filter Vacuum Filtration Wash w/ Cold EtOH Cool->Filter Purify Recrystallize (EtOH/DMF) Filter->Purify Purity <95% Final Final Product: Styryl Benzoxazole Derivative Filter->Final Purity >95% Purify->Final

Caption: Optimized workflow for Knoevenagel condensation targeting the C6-aldehyde position.

Figure 2: Mechanistic Pathway & Selectivity

Understanding the competition between the C6-Aldehyde and C2-Methyl is vital.

Mechanism Base Base (Piperidine) Nuc Malononitrile Base->Nuc Deprotonates Enolate Active Enolate (Nucleophile) Nuc->Enolate Substrate 2-Methylbenzo[d]oxazole -6-carbaldehyde Enolate->Substrate Attacks C6-Aldehyde PathA Path A: Attack at C6 (Knoevenagel - Kinetic) Substrate->PathA Fast (Aldehyde is Electrophilic) PathB Path B: Deprotonation at C2 (Self-Condensation - Thermodynamic) Substrate->PathB Slow (Requires Strong Base) Product Target Styryl Product PathA->Product -H2O PathB->Product AVOID

Caption: Mechanistic selectivity. Path A is favored by weak bases (piperidine), while Path B requires strong bases.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in hot ethanol.Add water dropwise to the cooled solution until turbidity appears, then refrigerate. Alternatively, switch solvent to Methanol.
Ring Opening Base concentration too high or water present.Use anhydrous ethanol . Reduce piperidine loading. Switch to Ammonium Acetate (solid phase) catalysis.
Low Yield Aldehyde oxidation (to carboxylic acid).Ensure starting material is stored under Argon. If the aldehyde has turned into a white crusty solid (acid), it will not react.
Side Products Reaction at C2-Methyl.Do not use NaOH or KOH. Stick to organic amines (Piperidine, TEA, DBU).

Safety Information

  • Malononitrile: Highly toxic if swallowed, inhaled, or absorbed through skin. Liberates cyanide gas upon contact with strong acids. Handle in a fume hood.

  • Piperidine: Flammable and toxic. Causes severe skin burns.

  • Benzoxazole Derivatives: Potential biological activity (kinase inhibition). Handle as a potent bioactive compound using gloves and eye protection.

References

  • Survey of Benzoxazole Synthesis

    • Title: Recent Advances in the Synthesis of Benzoxazoles and Their Derivatives.[3]

    • Source:Molecules (2019).[4]

    • URL:[Link]

  • Knoevenagel Methodology (Green Chemistry)

    • Title: Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.[5]

    • Source:ACG Publications (2021).[5]

    • URL:[Link]

  • Benzoxazole Reactivity Profile

    • Title: 2-Methylbenzoxazole | CAS 95-21-6 | Structure & Reactivity D
    • Source:CymitQuimica / PubChem D
    • URL:[Link]

  • Schiff Base Protocols

    • Title: Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Arom
    • Source:Molecules (2023).[6]

    • URL:[Link]

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Application Note & Protocols: Exploring the Synthetic Versatility of 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on 2-Methylbenzo[d]oxazole-6-carbaldehyde, a versatile bifunctional building block. We provide an in-depth exploration of its reactivity, focusing on transformations of its two key functional handles: the electrophilic 6-carbaldehyde group and the nucleophilic 2-methyl group. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols for critical synthetic transformations, including Wittig olefination, reductive amination, and aldol-type condensations. Each protocol is designed to be a self-validating system, complete with mechanistic insights, procedural justifications, and characterization guidelines.

Introduction & Physicochemical Profile

2-Methylbenzo[d]oxazole-6-carbaldehyde combines the stable, aromatic benzoxazole core with two distinct reactive sites. The aldehyde at the 6-position is a classic electrophile, ripe for nucleophilic attack and C-C or C-N bond formation. Concurrently, the methyl group at the 2-position possesses acidic protons, enabling its deprotonation to form a potent nucleophile for reactions like condensations.[4][5] This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures.

Table 1: Physicochemical Properties of Benzoxazole Carbaldehyde Isomers Data presented for the closely related 5- and 7-carbaldehyde isomers provide a reliable estimate for the 6-carbaldehyde target molecule.

PropertyValue (for 2-Methylbenzo[d]oxazole-7-carbaldehyde)Value (for 2-Methylbenzo[d]oxazole-5-carbaldehyde)Source
Molecular Formula C₉H₇NO₂C₉H₇NO₂[6][7]
Molecular Weight 161.16 g/mol 161.16 g/mol [6][8]
IUPAC Name 2-methyl-1,3-benzoxazole-7-carbaldehyde2-methyl-1,3-benzoxazole-5-carbaldehyde[6][7]
Polar Surface Area 43.1 ŲN/A[6]
Hydrogen Bond Donors 00[6]
Hydrogen Bond Acceptors 33[6]

Safety & Handling

As a research chemical, 2-Methylbenzo[d]oxazole-6-carbaldehyde requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from related benzoxazole derivatives should inform laboratory practice.[9][10]

  • Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8][11]

  • Precautionary Measures:

    • Always handle in a well-ventilated chemical fume hood.[12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.[11]

    • Store in a tightly sealed container in a cool, dry place, protected from light, as benzoxazoles can be light-sensitive.[9][10]

Core Reactivity: A Bifunctional Scaffold

The synthetic utility of this molecule stems from its distinct reactive centers. Understanding these sites is key to designing successful synthetic strategies.

G mol aldehyde Aldehyde Group (Electrophilic Site) aldehyde:e->mol methyl 2-Methyl Group (Nucleophilic Precursor) methyl:w->mol ring Aromatic Ring (Electrophilic Substitution) ring:n->mol

Caption: Key reactive sites on 2-Methylbenzo[d]oxazole-6-carbaldehyde.

Experimental Protocols: Aldehyde Transformations

This section details protocols for high-utility reactions targeting the 6-carbaldehyde moiety.

Protocol 1: Wittig Olefination for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[13][14] This protocol describes the conversion of 2-Methylbenzo[d]oxazole-6-carbaldehyde to its corresponding styrene derivative using a stabilized ylide.

Causality Behind Choices:

  • Anhydrous Solvents (THF): The phosphonium ylide (Wittig reagent) is a strong base and is readily protonated and quenched by water. The use of anhydrous THF is critical for its formation and stability.[15]

  • Inert Atmosphere (Nitrogen/Argon): Prevents degradation of the moisture-sensitive strong base (n-BuLi) and the ylide.

  • Low Temperature (0 °C): The addition of n-BuLi is exothermic and controlling the temperature prevents side reactions and ensures controlled deprotonation of the phosphonium salt.[15]

  • Purification by Chromatography: The primary byproduct, triphenylphosphine oxide, is often crystalline and has a similar polarity to many Wittig products, necessitating chromatographic separation.[16]

G cluster_0 Part A: Ylide Preparation cluster_1 Part B: Wittig Reaction cluster_2 Part C: Work-up & Purification a1 1. Dissolve Phosphonium Salt in Anhydrous THF a2 2. Cool to 0°C under N2 a1->a2 a3 3. Add n-BuLi dropwise a2->a3 a4 4. Stir for 1 hr at 0°C (Ylide forms) a3->a4 b2 6. Add Aldehyde solution to Ylide solution at 0°C a4->b2 b1 5. Dissolve Aldehyde in Anhydrous THF b1->b2 b3 7. Warm to RT, stir 2-4 hrs c1 8. Quench with sat. NH4Cl (aq) b3->c1 c2 9. Extract with Diethyl Ether c1->c2 c3 10. Dry organic layer (Na2SO4) c2->c3 c4 11. Concentrate in vacuo c3->c4 c5 12. Purify via Column Chromatography c4->c5 end end c5->end Final Product: Styrene Derivative

Caption: Step-by-step workflow for the Wittig olefination reaction.

Step-by-Step Protocol:

  • Ylide Preparation: a. To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). b. Cool the resulting suspension to 0 °C in an ice bath with stirring. c. Slowly add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color. d. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the ylide.[15]

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-Methylbenzo[d]oxazole-6-carbaldehyde (1.0 eq) in anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at 0 °C. c. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting aldehyde.

  • Work-up and Purification: a. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired alkene from the triphenylphosphine oxide byproduct.[15]

Table 2: Example Reagent Quantities for Wittig Reaction

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Methylbenzo[d]oxazole-6-carbaldehyde161.161.05.0806 mg
Methyltriphenylphosphonium bromide357.231.15.51.96 g
n-Butyllithium (2.5 M in hexanes)64.061.055.252.1 mL
Anhydrous THF---~50 mL
Protocol 2: Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds, converting aldehydes into secondary or tertiary amines. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is tolerant of many functional groups and can be used in a one-pot procedure.

Causality Behind Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is less reactive than other hydrides like NaBH₄ and does not readily reduce the starting aldehyde. It preferentially reduces the iminium ion formed in situ, driving the reaction towards the amine product. Its mild nature obviates the need for strict pH control.

  • Dichloromethane (DCM) or Dichloroethane (DCE): These are common, non-protic solvents for this reaction that effectively dissolve the reactants without interfering.

  • Acetic Acid (Catalytic): A small amount of acid catalyzes the formation of the iminium ion intermediate, accelerating the reaction rate without causing unwanted side reactions.

G start Combine Aldehyde (1 eq) & Amine (1.1 eq) in DCE acid Add Acetic Acid (catalytic) start->acid stir1 Stir at RT for 30 min (Imine/Iminium Formation) acid->stir1 stab Add STAB (1.5 eq) portion-wise stir1->stab stir2 Stir at RT for 12-24 hrs stab->stir2 quench Quench with sat. NaHCO3 (aq) stir2->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify product Final Amine Product purify->product

Caption: General workflow for one-pot reductive amination using STAB.

Step-by-Step Protocol:

  • Reaction Setup: a. To a round-bottom flask, add 2-Methylbenzo[d]oxazole-6-carbaldehyde (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (~0.1 M). b. Add the desired primary or secondary amine (1.1-1.2 eq). c. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Imine/Iminium Formation: a. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine or iminium ion intermediate.

  • Reduction: a. To the stirring solution, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. The addition may cause slight effervescence. b. Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis confirms the consumption of the starting material.

  • Work-up and Purification: a. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract with DCM (3x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure. e. Purify the crude product via flash column chromatography (silica gel, often with a mobile phase containing a small amount of triethylamine to prevent product tailing).

Experimental Protocols: 2-Methyl Group Transformations

The protons on the 2-methyl group are acidic due to stabilization of the conjugate base by the adjacent nitrogen atom and the aromatic system. This allows the methyl group to act as a nucleophile after deprotonation.

Protocol 3: Aldol-Type Condensation

This reaction leverages the acidity of the 2-methyl protons. A strong, non-nucleophilic base deprotonates the methyl group, creating an anion that can attack an electrophilic aldehyde, forming a new C-C bond and ultimately a styryl-benzoxazole derivative after dehydration.[5]

Causality Behind Choices:

  • Strong Base (t-BuOK/LDA): A pKa-matched strong base is required to efficiently deprotonate the weakly acidic methyl group. Alkali metal bases like potassium tert-butoxide are effective.[5]

  • Low Temperature (-15 °C to 0 °C): The generated anion is highly reactive. Low temperatures are crucial to prevent side reactions, such as self-condensation or reaction with the solvent, and to control the rate of addition to the target aldehyde.[5]

  • Anhydrous Conditions: The strong base and the resulting carbanion are highly sensitive to water and protic solvents.

Step-by-Step Protocol:

  • Reaction Setup: a. To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -15 °C (using an ice/salt or cryocool bath). b. Add a strong base such as potassium tert-butoxide (t-BuOK, 1.5 eq). c. In a separate flask, prepare a solution of 2-Methylbenzo[d]oxazole-6-carbaldehyde (1.5 eq) and a different aromatic aldehyde (the electrophile, 1.0 eq) in anhydrous THF.

  • Anion Formation and Condensation: a. Slowly add the THF solution containing both the 2-methylbenzoxazole and the target aldehyde to the stirring suspension of the base at -15 °C.[5] b. Maintain the temperature for 30 minutes, then allow the reaction to slowly warm to room temperature. c. Stir for an additional 2-4 hours, or until TLC/LC-MS indicates reaction completion.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of water or saturated aqueous NH₄Cl. b. Extract the product with ethyl acetate (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the styryl product.

Product Characterization

Successful transformation should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm). For olefination, the appearance of new vinyl proton signals (typically δ 5.0-7.5 ppm). For reductive amination, the appearance of a new benzylic CH₂ signal.

  • IR Spectroscopy: Disappearance of the characteristic aldehyde C=O stretching vibration (typically around 1680-1710 cm⁻¹).[1]

  • Mass Spectrometry (MS): Confirmation of the expected molecular weight for the new product.

References

  • ResearchGate. (2026). Shedding Light on the Reaction Mechanism of the Catalytic Aza-Wittig Reaction of 2-Methylbenzoxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2-methylbenzo[d]oxazole derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • PhotochemCAD. (n.d.). 2-Methylbenzoxazole Absorption Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. Retrieved from [Link]

  • PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

  • Google Patents. (n.d.). US5290941A - Facile condensation of methylbenzoxazoles with aromatic aldehydes.
  • Wiley Online Library. (n.d.). Development of Novel Redox‐Active Organic Materials Based on Benzimidazole, Benzoxazole, and Benzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzo[d]oxazole-7-carbaldehyde. Retrieved from [Link]

  • Wittig, G. (1954). The Wittig Reaction. Retrieved from [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Data of 2a-c in Different Media. Retrieved from [Link]

  • MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

Sources

Application Note: Purification Strategies for 2-Methylbenzo[d]oxazole-6-carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the purification of 2-Methylbenzo[d]oxazole-6-carbaldehyde and its functional derivatives.

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

The 2-Methylbenzo[d]oxazole-6-carbaldehyde scaffold is a critical intermediate in the synthesis of bio-active heterocycles, fluorescent probes (e.g., cyanine dyes), and anti-tumor agents. Its dual functionality—the reactive C-6 aldehyde and the C-2 methyl group (acidic protons allowing Knoevenagel condensations)—makes it a versatile but reactive building block.[1]

Purification Challenges:

  • Oxidative Instability: The C-6 aldehyde is prone to autoxidation to the corresponding carboxylic acid (2-methylbenzo[d]oxazole-6-carboxylic acid) upon prolonged exposure to air or silica gel.[1]

  • Regioisomeric Impurities: Depending on the synthesis route (e.g., cyclization of 4-amino-3-hydroxybenzaldehyde), traces of uncyclized amide/ester intermediates often persist.[1]

  • Solubility Profile: The planar aromatic system exhibits poor solubility in non-polar solvents (hexanes) but moderate-to-high solubility in chlorinated solvents and alcohols, complicating standard recrystallization.[1]

This guide details three tiered purification protocols ranging from high-throughput scavenging to high-purity crystallization.[1]

Purity Assessment & Impurity Profiling[12]

Before initiating purification, the crude mixture must be profiled.[2] Common impurities include:

Impurity TypeOriginDetection (TLC/LCMS)Removal Strategy
Starting Material 4-Amino-3-hydroxybenzaldehydeHigh Polarity, UV activeAcidic Wash / Silica
Intermediate

-Diacetylated acyclic precursors
Mid PolarityHydrolysis / Recrystallization
Oxidation Product 6-Carboxylic Acid derivativeVery High Polarity (streaking)Base Extraction
Oligomers Aldol condensation of C-2 methylLow Polarity, FluorescentRecrystallization

Protocol A: The "Gold Standard" Bisulfite Adduct Method

Best For: Isolating the aldehyde from non-aldehyde impurities (starting materials, over-alkylated byproducts) without chromatography. Mechanism: The aldehyde forms a water-soluble bisulfite adduct (


-hydroxy sulfonate), while impurities remain in the organic phase.[1]
Reagents
  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Ethyl Acetate (EtOAc) or Toluene (organic carrier).

  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    , 1M).
Step-by-Step Procedure
  • Solubilization: Dissolve the crude reaction mixture in a minimal volume of EtOAc (approx. 5–10 mL per gram of crude). If the solid is stubborn, add a small amount of Methanol (MeOH), but keep EtOAc as the major solvent.

  • Adduct Formation:

    • Add 1.5 equivalents of Saturated

      
       solution.
      
    • Critical Step: Vigorously stir or shake for 30–60 minutes. A thick white precipitate (the bisulfite adduct) may form at the interface.

  • Separation:

    • Scenario A (Precipitate forms): Filter the solid bisulfite adduct. Wash the filter cake with diethyl ether to remove non-aldehyde organic impurities.

    • Scenario B (No precipitate): Transfer to a separatory funnel.[1][3] Separate the aqueous layer (contains product adduct).[3] Extract the organic layer twice with water. Combine aqueous layers.[1]

  • Regeneration:

    • Place the solid adduct or aqueous solution in a flask.

    • Add fresh EtOAc (or DCM).

    • Slowly add 10%

      
       (or 1M NaOH) while stirring until pH > 10. Caution: Gas evolution may occur.
      
    • Stir for 15 minutes to ensure full reversion of the adduct to the aldehyde.

  • Isolation: Separate the organic layer, dry over anhydrous

    
    , and concentrate
    in vacuo.
    

Expert Insight: This method typically yields >98% purity and avoids the loss of material on silica gel columns due to irreversible adsorption.

Protocol B: Recrystallization (Scale-Up Ready)

Best For: Final polishing of >90% pure material or removing oligomers.[1]

Solvent Systems
  • System 1 (Preferred): Ethanol / Water (9:1). The presence of water suppresses the solubility of non-polar oligomers.

  • System 2: Toluene / Heptane.[1] Good for removing polar starting materials.[1][4]

Procedure
  • Dissolution: Place crude solid in a flask with a stir bar. Add Ethanol (approx. 5 mL/g). Heat to reflux (

    
    ).
    
  • Hot Filtration: If particulates (inorganic salts) remain undissolved at reflux, filter quickly through a pre-warmed glass frit or Celite pad.

  • Nucleation: Allow the filtrate to cool slowly to room temperature.

    • Troubleshooting: If oiling out occurs, reheat and add a seed crystal, or add dropwise water (anti-solvent) at reflux until slight turbidity persists, then cool.

  • Harvest: Cool the slurry to

    
     for 1 hour. Filter the crystals and wash with cold Ethanol/Water (1:1).
    
  • Drying: Dry in a vacuum oven at

    
     for 4 hours. Avoid high temperatures (>60°C) to prevent surface oxidation.
    

Protocol C: Flash Chromatography (For Complex Derivatives)

Best For: Derivatives of the aldehyde (e.g., Schiff bases, styryl dyes) or highly impure crude mixtures.

Stationary Phase: Acid-washed Silica Gel (neutralize silica with 1%


 in the mobile phase if the derivative is acid-sensitive).[1]

Mobile Phase Gradients:

  • For the Aldehyde: 0%

    
     30% Ethyl Acetate in Hexanes.
    
    • Rf Target: 0.3–0.4 in 20% EtOAc/Hexane.

  • For Polar Derivatives (Schiff Bases): 0%

    
     10% Methanol in Dichloromethane (DCM).
    

Visualization:

  • UV (254 nm): Strong absorption due to benzoxazole core.

  • DNP Stain (2,4-Dinitrophenylhydrazine): Stains Aldehydes yellow/orange/red.[1] Specific confirmation of the aldehyde functionality.

Process Visualization

Workflow 1: Bisulfite Purification Logic

BisulfitePurification Start Crude Reaction Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc Start->Step1 Step2 Add Sat. NaHSO3 Stir 30-60 min Step1->Step2 Decision Precipitate Formed? Step2->Decision PathA Filter Solid Adduct (Wash with Ether) Decision->PathA Yes PathB Separate Layers (Keep Aqueous Phase) Decision->PathB No Regen Regeneration: Add EtOAc + Na2CO3 (pH > 10) PathA->Regen PathB->Regen Final Isolate Organic Layer Dry & Concentrate Regen->Final Product Pure Aldehyde (>98% Purity) Final->Product

Caption: Logical workflow for the selective isolation of benzoxazole aldehydes using bisulfite adduct formation.

Workflow 2: Recrystallization Decision Tree

Recrystallization Crude Crude Solid (>85% purity) Solvent Reflux in Ethanol Crude->Solvent Check Fully Soluble? Solvent->Check Filter Hot Filtration (Remove Salts) Check->Filter No (Solids remain) Cool Cool to RT Then 0°C Check->Cool Yes Filter->Cool Result Crystals Formed? Cool->Result AddWater Add Water dropwise (Anti-solvent) Result->AddWater No (Solution clear) Evap Concentrate & Switch to Toluene Result->Evap No (Oiling out) Final Pure Crystals Result->Final Yes AddWater->Cool Evap->Cool

Caption: Decision tree for optimizing recrystallization conditions based on solubility behavior.

References

  • Synthesis and Reactivity of Benzoxazoles

    • Title: "Recent Advances in the Synthesis of Benzoxazoles and Their Deriv
    • Source:European Journal of Organic Chemistry
    • URL:[Link]

  • Bisulfite Purification Methodology

    • Title: "Purification of Aldehydes and Ketones via Bisulfite Adducts"
    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • URL:[Link]

  • Chromatographic Properties of Heterocycles

    • Title: "Purification of heterocyclic compounds: Solvents and st
    • Source:Journal of Chrom
    • URL:[Link]

  • Benzoxazole Physical Properties

    • Title: "2-Methyl-1,3-benzoxazole-6-carboxylic acid (Analogous Deriv
    • Source:PubChem Compound Summary
    • URL:[Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of 2-Methylbenzo[d]oxazole-6-carbaldehyde. As a key heterocyclic building block in medicinal chemistry and materials science, rigorous characterization is paramount for ensuring the integrity of downstream applications.[1][2] We present a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section explains the causality behind the experimental design and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Overview

2-Methylbenzo[d]oxazole-6-carbaldehyde belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological properties and serve as crucial scaffolds in drug design.[1][3] The presence of a reactive aldehyde group at the 6-position offers a versatile handle for further synthetic modification, making it a valuable intermediate.[2] Accurate characterization is therefore not merely a quality control step but a foundational requirement for reproducible scientific outcomes.

While specific experimental data for the 6-carbaldehyde isomer is not extensively published, its properties can be reliably predicted based on data from closely related isomers and the parent benzoxazole scaffold.[4]

Table 1: Physicochemical Properties of 2-Methylbenzo[d]oxazole-6-carbaldehyde

PropertyValueSource
Molecular Formula C₉H₇NO₂[4][5]
Molecular Weight 161.16 g/mol [5][6]
IUPAC Name 2-methyl-1,3-benzoxazole-6-carbaldehyde[5]
Canonical SMILES CC1=NC2=C(C=C(C=C2)C=O)O1
InChI Key MZEDYXCHLAAZHB-UHFFFAOYSA-N[1][2]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Expertise

NMR spectroscopy is the cornerstone of structural characterization, providing definitive information on the chemical environment and connectivity of atoms within a molecule. ¹H NMR confirms the presence and relative positioning of hydrogen atoms, while ¹³C NMR provides a count of unique carbon atoms and identifies their functional group class. For 2-Methylbenzo[d]oxazole-6-carbaldehyde, NMR is used to confirm the substitution pattern on the aromatic ring and verify the integrity of the methyl and aldehyde groups.

The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for its excellent solubilizing power for polar organic compounds and its non-interference with the key proton signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of Sample Solvent Dissolve in 0.7 mL DMSO-d6 with TMS Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube Spectrometer Insert into NMR Spectrometer (≥400 MHz) Tube->Spectrometer LockTune Lock, Tune, and Shim Spectrometer->LockTune Acquire Acquire 1H, 13C, COSY, and HSQC Spectra LockTune->Acquire Process Fourier Transform & Phase Correction Acquire->Process Integrate Integrate Peaks & Assign Chemical Shifts Process->Integrate Structure Confirm Structure Integrate->Structure

Caption: Workflow for NMR-based structural characterization.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methylbenzo[d]oxazole-6-carbaldehyde into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer.

  • Lock onto the deuterium signal of the solvent. Perform tuning and shimming procedures to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Expected Data

The following table outlines the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on established data for related benzoxazole derivatives and general principles of substituent effects.[1][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale
Aldehyde (-CHO)~9.9 (s, 1H)~192.0Highly deshielded due to the electronegativity of oxygen and magnetic anisotropy of the carbonyl group.[4]
Aromatic (H-4)~8.2 (d)~128.0Ortho to the electron-withdrawing aldehyde group, resulting in a downfield shift.
Aromatic (H-5)~7.9 (d)~125.0Meta to the aldehyde, less affected than H-4 and H-7.
Aromatic (H-7)~8.4 (s)~120.0Deshielded by proximity to both the aldehyde and the oxazole nitrogen.
Methyl (-CH₃)~2.7 (s, 3H)~14.5Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system.[4]
Oxazole (C-2)-~164.0Characteristic deshielded carbon of the oxazole ring.
Oxazole (C-3a)-~151.0Bridgehead carbon adjacent to oxygen.
Oxazole (C-7a)-~142.0Bridgehead carbon adjacent to nitrogen.
Aldehyde-C (C-6)-~135.0Aromatic carbon directly attached to the aldehyde.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Principle and Expertise

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. This allows for the confident determination of the molecular formula. Furthermore, fragmentation patterns observed in MS/MS experiments can provide corroborating structural evidence. A characteristic fragmentation for this molecule is the loss of a neutral carbon monoxide (CO) molecule from the aldehyde group.[1]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-Q-TOF) cluster_proc Data Analysis Stock Prepare 1 mg/mL Stock in Methanol Dilute Dilute to ~1-10 µg/mL in Mobile Phase Stock->Dilute Infuse Infuse Sample via Syringe Pump Dilute->Infuse Ionize Electrospray Ionization (Positive Mode) Infuse->Ionize Analyze Acquire Full Scan MS and Product Ion Scan (MS/MS) Ionize->Analyze Extract Extract Ion Chromatogram for [M+H]+ Analyze->Extract Calculate Calculate Elemental Composition (from HRMS data) Extract->Calculate Fragment Analyze Fragmentation Pattern Calculate->Fragment

Caption: Workflow for Mass Spectrometry analysis.

Experimental Protocol
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in HPLC-grade methanol.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL using a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ESI mode.

  • Instrument Setup: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy.

  • Set the ESI source to positive ion mode.

  • Data Acquisition: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Perform a product ion scan (MS/MS) on the protonated molecular ion ([M+H]⁺) to observe fragmentation.

Expected Data

Table 3: Expected High-Resolution Mass Spectrometry Data

Ion Species Calculated Exact Mass (m/z) Description
[M+H]⁺162.0550Protonated molecular ion. The primary ion observed in positive ESI mode.
[M+Na]⁺184.0369Sodium adduct, often observed as a minor peak.
[M+H-CO]⁺134.0599Key fragment resulting from the loss of carbon monoxide (28.010 Da) from the parent ion.[1]

Functional Group Identification by FTIR Spectroscopy

Principle and Expertise

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). For 2-Methylbenzo[d]oxazole-6-carbaldehyde, FTIR is used to quickly confirm the presence of the critical aldehyde carbonyl (C=O) group and the characteristic vibrations of the benzoxazole ring system. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Place small amount of solid sample on ATR Crystal Background Collect Background Spectrum (clean crystal) Scan Collect Sample Spectrum (e.g., 32 scans at 4 cm-1 resolution) Sample->Scan Background->Scan Correct Perform ATR and Baseline Correction Scan->Correct Assign Assign Characteristic Absorption Bands Correct->Assign Confirm Confirm Functional Groups Assign->Confirm

Caption: Workflow for FTIR functional group analysis.

Experimental Protocol
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Collection: Collect a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Data

Table 4: Key FTIR Absorption Bands and Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3050-3100Medium-WeakC-H StretchAromatic C-H
~2950-3000WeakC-H StretchMethyl C-H
~2820-2850WeakC-H StretchAldehyde C-H (Fermi doublet)[7]
~1690-1710Strong, SharpC=O StretchAldehyde Carbonyl [1][4]
~1610MediumC=N StretchOxazole ring[1]
~1500-1580Medium-StrongC=C StretchAromatic ring
~1240-1270StrongC-O-C Asymmetric StretchAryl-O-C (oxazole)[8]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle and Expertise

HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active compounds.[9][10] A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for this compound. The analyte is separated from impurities based on differences in hydrophobicity. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks detected by a UV detector set to a wavelength where the analyte exhibits strong absorbance.

The method must be validated for its intended purpose. A system suitability test is performed before any sample analysis to ensure the chromatographic system is performing adequately.

HPLC_Workflow cluster_prep Preparation cluster_acq Chromatographic Run cluster_proc Data Analysis MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) SamplePrep Prepare Sample Solution (~0.5 mg/mL in Diluent) MobilePhase->SamplePrep Equilibrate Equilibrate Column SamplePrep->Equilibrate SST Inject System Suitability Standard (SST) Equilibrate->SST Inject Inject Sample SST->Inject CheckSST Verify SST Results (Tailing, Plates, RSD) Inject->CheckSST Integrate Integrate Chromatogram CheckSST->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Experimental Protocol
  • Chromatographic System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[9]

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The use of formic acid makes the method compatible with mass spectrometry.[11]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Prepare a standard solution of the compound at the same concentration. Make five replicate injections.

  • Analysis: After the system suitability criteria are met, inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.

Recommended Conditions and System Suitability

Table 5: HPLC Method Parameters and System Suitability Criteria

Parameter Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient: Start at 40% B, increase to 80% B over 15 min, hold for 2 min, return to 40% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Tailing Factor (SST) ≤ 1.5
Theoretical Plates (SST) ≥ 2000
%RSD of Peak Area (SST) ≤ 2.0% for n=5 injections

Integrated Characterization Summary

An integrated analytical approach provides the highest level of confidence in the identity and quality of 2-Methylbenzo[d]oxazole-6-carbaldehyde. NMR confirms the precise atomic arrangement, HRMS verifies the elemental composition, FTIR provides rapid confirmation of essential functional groups, and HPLC quantifies the purity. Together, these orthogonal techniques form a robust and self-validating system for the comprehensive characterization required in research and development settings.

References

  • ResearchGate. (n.d.). The synthesis of 2-methylbenzo[d]oxazole derivatives (1a–f,2a–g).
  • PubChem. (n.d.). 2-Methylbenzo[d]oxazole-7-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzoxazole. Retrieved from [Link]

  • JETIR. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025). Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

  • PMC. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

  • SIELC. (2018). Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

  • MDPI. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • Magritek. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Retrieved from [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MB-OX-06-ALD Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Strategic Route Selection

The synthesis of 2-methylbenzo[d]oxazole-6-carbaldehyde presents a classic chemoselectivity paradox. The benzoxazole scaffold contains an acidic methyl group at the C2 position (


), which competes with reagents intended to functionalize the C6 position.

High-yield synthesis requires choosing the correct pathway based on your available equipment (cryogenic capabilities) and scale.

Route Decision Matrix
FeatureRoute A: The "Cryogenic" Route (Recommended for Speed/Small Scale)Route B: The "Classical" Route (Recommended for Scale/Stability)
Primary Precursor 6-Bromo-2-methylbenzo[d]oxazole3-Amino-4-hydroxybenzoic acid
Key Transformation Lithium-Halogen Exchange (

-BuLi or

-BuLi)
Cyclization

Reduction

Oxidation
Major Pitfall Lateral Lithiation: Deprotonation of C2-CH

instead of C6-Br exchange.
Regiochemistry: Starting with the wrong amino-hydroxy isomer yields the 5-isomer.
Typical Yield 40–65% (highly technique dependent)60–80% (robust, multi-step)

Detailed Protocols & Troubleshooting

Protocol A: The Cryogenic Route (Lithium-Halogen Exchange)

This route is the fastest way to the target but fails catastrophically if temperature control is lax.

The Mechanism of Failure (The "Trap"): At temperatures above -60°C,


-butyllithium acts as a base rather than a lithiating agent, deprotonating the C2-methyl group. This leads to polymerization or formation of the C2-lithiomethyl species, which does not yield the desired aldehyde upon DMF quench.

LithiationTrap Start 6-Bromo-2-methylbenzoxazole nBuLi n-BuLi / THF Start->nBuLi TempLow -78°C (Kinetic Control) nBuLi->TempLow TempHigh >-60°C (Thermodynamic Drift) nBuLi->TempHigh LiExchange C6-Lithio Intermediate TempLow->LiExchange Fast Br/Li Exchange DMF DMF Quench LiExchange->DMF Product Target: 6-Carbaldehyde DMF->Product Deprotonation C2-Lithiomethyl Species (Lateral Lithiation) TempHigh->Deprotonation Acid-Base Rxn SideProduct Dimerization / Polymerization Deprotonation->SideProduct

Caption: Kinetic vs. Thermodynamic competition during lithiation. High temperatures favor the destructive C2-deprotonation pathway.

Step-by-Step Procedure:
  • Dissolution: Dissolve 6-bromo-2-methylbenzoxazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Add an internal standard (e.g., hexamethylbenzene) if monitoring via NMR.

  • Cryo-Cooling: Cool the solution strictly to -78°C (Dry ice/Acetone). Allow 15 minutes for equilibration.

  • Exchange: Add

    
    -BuLi  (2.0 equiv) dropwise over 20 minutes.
    
    • Note:

      
      -BuLi is preferred over 
      
      
      
      -BuLi because the exchange is orders of magnitude faster, outcompeting the deprotonation rate. If using
      
      
      -BuLi, yields typically drop by 20-30%.
  • Quench: Stir for exactly 30 minutes at -78°C. Add anhydrous DMF (3.0 equiv) rapidly.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1]
    
Troubleshooting FAQ (Route A)

Q: My reaction mixture turned black/tarry upon adding the base.

  • Diagnosis: The "Lateral Lithiation" occurred.[2] The C2-methyl anion is unstable and polymerizes.

  • Fix: Your temperature was not low enough, or the addition was too fast (creating local hot spots). Switch to Turbo-Grignard (

    
    -PrMgCl·LiCl)  at -15°C if -78°C is difficult to maintain; the Grignard exchange is more chemoselective than Lithium.
    

Q: I recovered starting material (Bromide).

  • Diagnosis: Incomplete exchange or wet DMF.

  • Fix: Ensure DMF is distilled from CaH

    
     or stored over 4Å molecular sieves. If using 
    
    
    
    -BuLi, the exchange is slower; extend time to 1 hour but strictly maintain -78°C.
Protocol B: The Classical Acid Route (Scale-Up Friendly)

This route avoids organometallics but requires careful regiochemical planning.

Step 1: Regioselective Cyclization
  • Precursor: 3-Amino-4-hydroxybenzoic acid (NOT 4-amino-3-hydroxy...).[3][4]

  • Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA)/P

    
    O
    
    
    
    (Eaton's Reagent).
  • Condition: Heat at 100–120°C.

  • Reaction:

    
    
    
Step 2: Reduction & Oxidation

Direct reduction of the acid to aldehyde is unreliable.[5] The "Ester-Alcohol-Aldehyde" sequence is robust.

  • Esterification: Reflux acid in MeOH with catalytic H

    
    SO
    
    
    
    .
  • Reduction: LiAlH

    
     (1.1 equiv) in THF at 0°C 
    
    
    
    2-Methylbenzo[d]oxazole-6-methanol .
  • Oxidation: Swern Oxidation or MnO

    
     (activated) in DCM.
    
Troubleshooting FAQ (Route B)

Q: The cyclization yield is low (<40%).

  • Diagnosis: Wet reagents or oxidative degradation of the aminophenol.

  • Fix: Aminophenols oxidize rapidly in air. Perform the mixing under N

    
    . Use Eaton's Reagent  (1:10 P
    
    
    
    O
    
    
    in MSA) instead of PPA; it is less viscous, allows better stirring, and operates at lower temperatures (80°C), reducing tar formation.

Q: Swern oxidation gave a mixture of products.

  • Diagnosis: The basic nitrogen in the benzoxazole ring can interfere with the Swern intermediate.

  • Fix: Use IBX (2-Iodoxybenzoic acid) in DMSO or Dess-Martin Periodinane in DCM. These are non-acidic, mild oxidants that tolerate the heterocyclic nitrogen well.

Yield Optimization Data

The following data compares optimization attempts for the Lithiation Route (Route A) .

Base ReagentTemperatureSolventAdditiveYield (Isolated)Observation

-BuLi (1.1 eq)
-78°CTHFNone35%Significant polymerization (dark color).

-BuLi (1.1 eq)
-40°CTHFNone<5%Complete decomposition.

-BuLi (2.0 eq)
-78°C THF None 68% Clean conversion; fast exchange.

-PrMgCl (1.2 eq)
-15°CTHFLiCl55%Slower reaction, but very safe (no cryo needed).

References

  • Regioselectivity in Benzoxazole Synthesis

    • Synthesis of substituted benzoxazoles via PPA cycliz
    • Source: J. Org.[6] Chem. 2018, 83, 1687-1700.[6]

  • Lithiation of 2-Methyloxazoles (The "Trap")

    • Selective lithiation of 2-methyloxazoles.[7] Applications to pivotal bond constructions. (Explains the competition between C2-methyl and ring lithiation).

    • Source: Org.[6][7][8][9] Lett. 1999, 1, 87-90.

  • General Synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde

    • Preparation of benzoxazole derivatives for medicinal chemistry.[10]

    • Source: BenchChem CAS 279226-65-2 Data.

  • Reduction Protocols

    • Chemoselective reduction of carboxylic acids to aldehydes.[6]

    • Source: Chem. Commun. 2011, 47, Reduction Strategies.

Sources

side product formation in 2-Methylbenzo[d]oxazole-6-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Product Formation & Stability

Executive Summary: The "Dual-Reactivity" Trap

Researchers frequently underestimate 2-Methylbenzo[d]oxazole-6-carbaldehyde . While often treated simply as an aromatic aldehyde, this molecule possesses a "hidden" nucleophilic site at the C2-methyl position.

The electron-withdrawing nature of the benzoxazole ring renders the C2-methyl protons acidic (approx. pKa ~28-30 in DMSO), allowing them to deprotonate and attack electrophiles. Because the molecule also contains an electrophile (the C6-aldehyde), it is highly prone to "Head-to-Tail" self-condensation , leading to oligomerization.

This guide addresses the three primary degradation pathways:

  • Self-Condensation (Oligomerization)

  • Oxidative Degradation (Carboxylic Acid Formation)

  • Hydrolytic Ring Opening

Diagnostic Pathways & Troubleshooting

Issue A: The "Head-to-Tail" Oligomerization

Symptom:

  • LCMS: Appearance of dimer/trimer masses (

    
     or 
    
    
    
    ).
  • NMR: Broadening of signals; appearance of olefinic protons not attributable to your intended product.

  • Physical: The solid turns from off-white/yellow to a dark, gummy resin upon storage or heating.

Mechanism: The C2-methyl group (nucleophile) of Molecule A attacks the C6-aldehyde (electrophile) of Molecule B. This is effectively an intermolecular Knoevenagel-type condensation.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Concentration Keep < 0.1 M High concentration follows second-order kinetics for dimerization. Dilution favors the reaction with your intended external reagent over self-reaction.
Base Selection Avoid strong bases Bases like NaH or LDA will quantitatively deprotonate the C2-methyl, triggering rapid polymerization. Use weaker organic bases (e.g., DIPEA, Pyridine) only if necessary.
Order of Addition "Inverse Addition" Do not add the aldehyde to the base. Add the base to a mixture of the aldehyde and your intended reactant. Ensure the intended electrophile is in excess.
Temperature < 40°C The activation energy for C2-methyl deprotonation is higher than for simple aldehyde reactions. Keep heat low to suppress the methyl reactivity.
Issue B: Oxidative Degradation

Symptom:

  • LCMS: Mass shift of +16 Da (M+16).

  • IR: Appearance of a broad O-H stretch (2500–3300 cm⁻¹) and a shift in carbonyl stretch.

  • Solubility: Increased solubility in aqueous base (due to carboxylic acid formation).

Mechanism: Benzoxazole aldehydes are auto-oxidative. Air exposure converts the C6-aldehyde to 2-methylbenzo[d]oxazole-6-carboxylic acid .

Troubleshooting Protocol:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Purification: If oxidation is detected (>5%), do not use column chromatography immediately. The acid streaks and co-elutes.

    • Action: Wash the organic layer with saturated NaHCO₃ (Sodium Bicarbonate). The carboxylic acid side product will move to the aqueous layer as the carboxylate salt. The aldehyde remains in the organic layer.

Issue C: Hydrolytic Ring Opening

Symptom:

  • LCMS: Appearance of [M+18] peak (hydration) followed by fragmentation.

  • NMR: Loss of the aromatic benzoxazole pattern; appearance of phenolic -OH or aniline -NH2 signals.

  • Conditions: Occurs during acidic workups or reactions with strong nucleophiles.

Mechanism: The C2 position is electrophilic. Water or hydroxide can attack C2, opening the oxazole ring to form 4-amino-3-hydroxybenzaldehyde derivatives (or N-acetyl versions).

Troubleshooting Protocol:

  • pH Limits: Maintain pH between 4 and 9.

  • Avoid: Prolonged reflux in aqueous HCl or NaOH.

  • Quench: When quenching reactions, use buffered solutions (e.g., Phosphate buffer pH 7) rather than direct strong acid/base addition.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that reduce yield.

Benzoxazole_Reactivity cluster_legend Risk Factor Start 2-Methylbenzo[d]oxazole- 6-carbaldehyde (Starting Material) Oxidation 2-Methylbenzo[d]oxazole- 6-carboxylic acid (Oxidation Product) Start->Oxidation O2 / Air (Storage) Dimer Styryl-Benzoxazole Dimer (Self-Condensation) Start->Dimer Base / Heat (C2-Me Attack on C6-CHO) Hydrolysis 4-Amino-3-hydroxy- benzaldehyde deriv. (Ring Opening) Start->Hydrolysis H3O+ or OH- (pH < 3 or > 10) key Red: High Risk (Storage) Yellow: High Risk (Reaction) Green: Medium Risk (Workup)

Caption: Figure 1. Primary degradation pathways for 2-Methylbenzo[d]oxazole-6-carbaldehyde showing oxidative, condensation, and hydrolytic vulnerabilities.

Standardized Purification Protocol (Bisulfite Adduct)

If your batch of aldehyde is impure (>10% side products), standard chromatography is often inefficient due to streaking. Use this chemical purification method.

Principle: Aldehydes form water-soluble adducts with sodium bisulfite. Impurities (dimers, acids) do not.

  • Dissolve: Dissolve crude material in minimal Ethyl Acetate (EtOAc).

  • Extract: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 15 minutes.

    • Observation: A precipitate may form (the adduct). This is good.

  • Wash: Separate layers. Keep the Aqueous Layer (and any precipitate). Discard the organic layer (contains dimers/impurities).

  • Regenerate: Treat the aqueous phase with Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH ~9–10. Stir for 10 mins.

    • Caution: Do not exceed pH 12 to avoid ring hydrolysis.

  • Recover: The aldehyde will regenerate and precipitate or oil out. Extract with fresh EtOAc, dry over MgSO₄, and concentrate.

Frequently Asked Questions (FAQ)

Q: Can I use NaH to deprotonate a reagent reacting with this aldehyde? A: Risky. If you add NaH to a mixture containing the aldehyde, the NaH may deprotonate the C2-methyl of the benzoxazole instead of your intended reagent. Solution: Pre-form the anion of your nucleophile in a separate flask, then add the benzoxazole aldehyde slowly at low temperature (0°C or -78°C).

Q: Why does my reaction turn black when heating? A: This is characteristic of benzoxazole decomposition and polymerization. The C2-methyl group becomes significantly more acidic at higher temperatures, leading to uncontrolled self-condensation. Solution: Use catalytic Lewis acids (e.g., ZnCl₂) to activate the aldehyde, allowing the reaction to proceed at lower temperatures.

Q: Is the 6-carbaldehyde isomer more stable than the 5-carbaldehyde? A: They are comparable, but the 6-position is electronically conjugated to the nitrogen atom. This makes the 6-aldehyde slightly more electrophilic, increasing the risk of hydration and nucleophilic attack compared to the 5-isomer.

References

  • Benzoxazole Synthesis & Reactivity

    • Review of synthetic str
    • Source: Asian Journal of Chemistry, "Synthetic Strategies Towards Benzoxazole Ring Systems: A Review."[1]

  • Acidity of C2-Methyl Group

    • Data on pKa of benzoxazole derivatives in non-aqueous solvents (MeCN/DMSO).
    • Source: University of Tartu (Leito Group), "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents."
  • General Reactivity of 2-Substituted Benzoxazoles

    • Discussion on electrophilic activ
    • Source: MDPI Molecules, "General Synthesis of 2-Substituted Benzoxazoles."
  • Biological Application & Stability

    • Context on the use of benzoxazole carbaldehydes in drug discovery.
    • Source: BenchChem, "2-Methylbenzo[d]oxazole-5-carbaldehyde Properties & Applic

Sources

optimization of reaction conditions for benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals optimize their reaction conditions, troubleshoot common synthetic bottlenecks, and implement field-proven, self-validating protocols.

Benzoxazole moieties are critical structural features in numerous biologically active natural products and pharmaceuticals. However, synthesizing these heterocycles via the condensation of 2-aminophenol with aldehydes or carboxylic acids often presents challenges such as incomplete cyclization, catalyst deactivation, and oxidative degradation of precursors. This guide bridges the gap between theoretical mechanisms and benchtop execution.

Mechanistic Pathway & Optimization Logic

Understanding the causality behind your experimental choices begins with the reaction mechanism. The synthesis typically proceeds via a condensation reaction to form a Schiff base, followed by an intramolecular cyclization that requires specific activation energy (heat or catalysis) to drive the ring closure.

G A 2-Aminophenol + Aldehyde B Condensation (Schiff Base Formation) A->B Acid/Metal Catalyst C Schiff Base Intermediate B->C D Intramolecular Cyclization C->D Heat / Catalyst E Benzimidazoline Intermediate D->E F Oxidation / Aromatization E->F Oxidant (if needed) G Benzoxazole Product F->G

Mechanistic pathway of benzoxazole synthesis highlighting key intermediate stages.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the Schiff base intermediate, resulting in low benzoxazole yields? A1: The initial condensation of 2-aminophenol with an aldehyde to form a Schiff base is rapid, but the subsequent intramolecular cyclization requires significantly higher activation energy. If the reaction stalls, your temperature is likely too low, or your catalyst lacks sufficient Lewis/Brønsted acidity to activate the intermediate[1]. For example, 2 often require temperatures up to 130 °C to force the cyclization, achieving 98% yields[2]. Alternatively, using highly active 3 lowers this energy barrier, allowing complete cyclization at 70 °C in ethanol[3].

Q2: My 2-aminophenol starting material has turned dark brown. Can I still use it? A2: No. 2-aminophenols are highly susceptible to air oxidation, which forms colored polymeric impurities[4]. These impurities not only reduce the effective concentration of your starting material but also severely hinder the condensation step and complicate downstream purification[1]. Causality & Action: Always purify 2-aminophenol via recrystallization before use. If oxidation is a recurring issue in your lab, perform the reaction under an inert atmosphere (Nitrogen or Argon) and minimize reaction times[5].

Q3: How do I choose the best solvent and catalyst system for a green chemistry approach? A3: The shift towards sustainable synthesis prioritizes heterogeneous, recyclable catalysts that operate in benign solvents or solvent-free conditions:

  • Nano-ZnS in Ethanol: Provides high surface-area catalytic sites, yielding up to 98% within 60 minutes at 70 °C. The catalyst is cheap, stable, and easily recovered[3].

  • NiSO₄ in Ethanol: Acts as a mild, eco-friendly Lewis acid. A 10 mol% loading at room temperature or mild heating can yield up to 90%[6].

  • Solvent-Free BAIL Gel: Operates at 130 °C without volatile organic solvents. The gel acts as both the catalyst and the reaction medium, and can be recycled for up to five runs without activity loss[2].

Troubleshooting Guide: Decision Workflow

When facing low yields or incomplete reactions, follow this self-validating troubleshooting matrix to isolate the variable causing the failure.

G Start Issue: Low Yield or Incomplete Reaction Check1 Check Starting Material Purity (Is 2-aminophenol oxidized?) Start->Check1 Action1 Purify via Recrystallization Run under N2/Ar Check1->Action1 Yes (Darkened) Check2 Check Reaction Intermediates (Schiff base stalled?) Check1->Check2 No (Pure) Action1->Check2 Action2 Increase Temp (e.g., 70-130°C) or Add Oxidant Check2->Action2 Yes (Stalled) Check3 Evaluate Catalyst Activity Check2->Check3 No Action2->Check3 Action3 Optimize Catalyst Loading (e.g., 1-10 mol%) Check3->Action3 Low Activity Success Optimized Benzoxazole Yield Check3->Success Activity OK Action3->Success

Decision-making workflow for troubleshooting low yields in benzoxazole synthesis.

Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Below are two highly optimized, step-by-step methodologies.

Protocol A: Solvent-Free Synthesis using BAIL Gel Catalyst[2]

This protocol is ideal for researchers looking to eliminate volatile organic solvents while achieving near-quantitative yields.

  • Preparation: In a 5 mL reaction vessel equipped with a magnetic stir bar, combine freshly purified 2-aminophenol (1.0 mmol, 0.119 g) and the desired aromatic aldehyde (1.0 mmol)[2].

  • Catalyst Addition: Add 0.010 g (1.0 mol%) of the Brønsted Acidic Ionic Liquid (BAIL) gel catalyst[2].

  • Reaction: Stir the mixture under solvent-free conditions at 130 °C for 5 hours[2].

  • Validation (Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are fully consumed[2].

  • Work-up & Recovery: Cool to room temperature and dissolve the mixture in 10 mL of ethyl acetate. Separate the BAIL gel catalyst by centrifugation (the recovered catalyst can be washed with hexane and reused)[2].

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under vacuum, and purify the crude product via silica gel column chromatography (acetone/petroleum ether 1:19)[2].

Protocol B: Ethanol-Mediated Synthesis using Nano-ZnS Catalyst[3]

This protocol leverages the high surface area of nanoparticles to lower the required reaction temperature.

  • Preparation: Mix 2-aminophenol (1.0 mmol) and the selected aldehyde (1.0 mmol) in ethanol[3].

  • Catalyst Addition: Add 0.003 g of Zinc Sulfide (ZnS) nanoparticles[3].

  • Reaction: Heat the reaction mixture to 70 °C and stir for 60 minutes[3].

  • Validation (Monitoring): Monitor the reaction via TLC using an n-hexane:ethyl acetate (1:2) mobile phase. This specific ratio provides excellent contrast between the polar intermediates and the non-polar benzoxazole product[3].

  • Work-up: After completion, wash the mixture with cold ethanol[3].

  • Purification: Crystallize the crude product directly from ethanol to obtain the pure benzoxazole derivative (Typical yields: 80-98%)[3].

Quantitative Optimization Data

The following tables summarize the causality of temperature, catalyst loading, and solvent choice on the final yield, allowing you to benchmark your own experimental parameters.

Table 1: Effect of Temperature on Cyclization (Nano-ZnS Catalyst) [3] Observation: Temperatures below 60 °C fail to provide enough energy to overcome the cyclization barrier of the Schiff base.

Temperature (°C)Time (min)Yield (%)
256025
406075
606085
706098

Table 2: Optimization of Catalyst Loading (NiSO₄ in Ethanol) [6] Observation: A critical mass of Lewis acid sites is required to activate the carbonyl carbon; 10 mol% provides the optimal balance of yield and atom economy.

Catalyst Loading (mol%)Time (min)Yield (%)
No catalyst120Trace
2 mol%12052
5 mol%12074
10 mol%12090

Table 3: Comparative Solvent Efficiency [2][3][7] Observation: Protic solvents like ethanol stabilize transition states well for metal-catalyzed routes, while solvent-free conditions require higher thermal input but offer superior environmental profiles.

Solvent SystemOptimal TempCatalyst UsedPeak YieldKey Advantage
Ethanol70 °CNano-ZnS98%Green solvent, rapid kinetics
Acetonitrile60 °CTiO₂-ZrO₂90%Excellent for functionalized aldehydes
Solvent-Free130 °CBAIL Gel98%Eliminates VOCs, highly recyclable

References

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition Source: ACS Omega URL:[Link]

  • TiO₂ZrO₂ composite: Synthesis, characterization and application as a facile, expeditious and recyclable catalyst for the synthesis of 2-aryl substituted benzoxazole derivatives Source: Comptes Rendus Chimie URL:[Link]

  • An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate Source: World Journal of Pharmaceutical Research URL:[Link]

Sources

troubleshooting purification of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoxazole Derivative Purification

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Isolation, Purification, and Stability of Benzoxazole Scaffolds

Tier 1: Diagnostic Triage

Before initiating a new protocol, identify your primary failure mode below to route to the correct solution.

SymptomProbable CauseRecommended Protocol
Dark brown/black tar in crude mixtureOxidation of residual 2-aminophenol[Protocol A] Reductive Workup
Product is an oil but should be solidSolvent trapping or trace impurities[Protocol B] Trituration & Solvent Switching
Streaking/Tailing on TLC/ColumnInteraction of basic nitrogen with Silica[Protocol C] Stationary Phase Deactivation
Co-elution of starting materialIncomplete cyclization (Amide intermediate)[Protocol D] Chemical Scavenging

Tier 2: Core Troubleshooting Protocols

[Protocol A] The "Black Tar" Issue (Oxidative Impurities)

Context: 2-aminophenol (a common starting material) is highly susceptible to air oxidation, forming quinone-imine oligomers that appear as dark tars.[1] These impurities are often non-polar enough to co-elute with your product.

The Fix: Implement a reductive wash before extraction to solubilize these oligomers in the aqueous phase.

Step-by-Step Workflow:

  • Quench: Cool reaction mixture to RT.

  • Reductive Wash: Add 10% aqueous Sodium Metabisulfite (

    
    )  or Sodium Dithionite (
    
    
    
    ).
    • Mechanism:[2] Reduces quinoid impurities back to water-soluble phenolic species.

  • Extraction: Extract with EtOAc or DCM. The organic layer should lighten significantly.

  • Acid Wash (Use Caution): Wash rapidly with dilute citric acid (pH 4-5) to remove unreacted amines.

    • Warning: Do NOT use strong acids (HCl) or prolonged exposure, as the oxazole ring is acid-labile (see Stability Section).

[Protocol B] The "Sticky Oil" (Crystallization Failure)

Context: Benzoxazoles are flat, aromatic systems that should crystallize. If you have an oil, it is likely due to "solvent trapping" or minor impurities disrupting the crystal lattice.

The Fix: Trituration (The "Scratch and Sonicate" Method).

Recommended Solvent Systems:

Polarity Solvent Pair Ratio (v/v) Notes
High Ethanol / Water 9:1 to 1:1 Classic system. Heat to dissolve, cool slowly.
Medium Toluene / Hexane 1:5 Excellent for removing non-polar tars.

| Low | Pentane / Ether | 10:1 | For very lipophilic derivatives. Keep cold (-20°C). |

Trituration Procedure:

  • Dissolve the oil in the minimum amount of diethyl ether or DCM.

  • Add a non-solvent (Hexane or Pentane) until slightly cloudy.

  • Rotovap slowly without heat. As the good solvent evaporates, the product is forced out.

  • Critical Step: If it oils out again, add a seed crystal (if available) or scratch the glass vigorously with a spatula while cooling in dry ice/acetone.

[Protocol C] Chromatography Crisis (Tailing on Silica)

Context: The nitrogen atom in the benzoxazole ring (N-3) is a weak Lewis base. Commercial silica gel is slightly acidic (pH 6.5–7.0). The product "drags" because it is protonating/adsorbing onto the acidic silanol sites.

The Fix: Deactivate the Silica.

Option 1: The "TEA" Method (Standard)

  • Add 1% Triethylamine (TEA) to your eluent system (e.g., 1% TEA / 9% EtOAc / 90% Hexane).

  • Why: TEA is a stronger base; it preferentially binds to the silanol sites, smoothing the path for your benzoxazole.

Option 2: Switch Stationary Phase

  • Use Neutral Alumina instead of Silica. Alumina is less acidic and prevents the degradation of acid-sensitive derivatives.

[Protocol D] Removing Unreacted Amide Intermediate

Context: The synthesis of benzoxazole is a two-step process: (1) Amide formation,[3] (2) Cyclodehydration.[3] Often, the reaction stops at the open-chain amide (intermediate), which has similar polarity to the product.

The Fix: Chemical Scavenging.

  • Identify: Check IR.[2] Benzoxazole = no OH/NH stretch. Amide impurity = broad OH/NH stretch (~3200-3400 cm⁻¹).

  • Scavenge:

    • Dissolve crude in DCM.

    • Wash with 1M NaOH .

    • Mechanism:[2][4] The phenolic hydroxyl of the unreacted amide (pKa ~10) will deprotonate and move to the aqueous layer. The closed benzoxazole ring has no acidic proton and stays in the organic layer.

Tier 3: Advanced Stability & Logic

Critical Warning: Acidic Hydrolysis Researchers often attempt to turn the benzoxazole into a salt (HCl salt) to purify it. Avoid this unless necessary.

  • Mechanism: Protonation of N-3 activates the C-2 position for nucleophilic attack by water.

  • Result: Ring opening back to the starting 2-aminophenol derivative.

  • Safe Zone: Maintain pH > 4 during workup. If acid is required, use weak acids (acetic, citric) and work quickly at

    
    .
    

Visualizations

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude physical state and impurity profile.

BenzoxazolePurification Start Crude Benzoxazole Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Sticky Oil / Gum StateCheck->Oil Amorphous TLC TLC Analysis Solid->TLC Low Purity Recryst Recrystallization (EtOH/Water or Toluene) Solid->Recryst High Purity (>85%) Triturate Trituration (Ether/Pentane) Oil->Triturate SeparationCheck Separation on TLC? TLC->SeparationCheck Triturate->Solid Success Triturate->TLC Still Oil SeparationCheck->Recryst Co-eluting/Complex Flash Flash Chromatography SeparationCheck->Flash Distinct Spots Streaking Streaking/Tailing? Flash->Streaking StdFlash Std. Silica Gel (Hex/EtOAc) Streaking->StdFlash No ModFlash Add 1% TEA or Use Alumina Streaking->ModFlash Yes (Basic N interaction)

Figure 2: Oxidative Impurity Removal Workflow

Caption: Workup protocol to remove "black tar" oxidized aminophenol impurities.

Workup Reaction Reaction Mixture (Dark/Black) Quench Cool & Dilute (EtOAc) Reaction->Quench Wash1 Wash: 10% Na2S2O5 (Reduces Quinones) Quench->Wash1 Sep1 Phase Separation Wash1->Sep1 OrgLayer Organic Layer (Lighter Color) Sep1->OrgLayer Product AqLayer Aqueous Waste (Dark Tars) Sep1->AqLayer Impurities Wash2 Wash: 1M NaOH (Removes uncyclized phenols) OrgLayer->Wash2 Final Dry (Na2SO4) & Concentrate Wash2->Final

References

  • Synthesis and Biological Evaluation of Benzoxazole Derivatives. International Journal of Pharmacy and Biological Sciences. Protocol for recrystallization from methanol and ethanol.

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 2008.[5] Details on methanesulfonic acid catalysis and workup.

  • Troubleshooting Flash Chromatography. University of Rochester. Guide on silica acidity and amine tailing.

  • Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Detailed mechanistic study on the acid instability of the oxazole ring.

  • Elemental Sulfur-Promoted Oxidative Rearranging Coupling. Organic Letters, 2017.[5][6] Modern oxidative synthesis avoiding metal catalysts.

Sources

managing air and moisture sensitivity in benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Air and Moisture Sensitivity

Welcome to the Technical Support Center for Benzoxazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the common challenges posed by air and moisture sensitivity in these critical reactions. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The synthesis of the benzoxazole scaffold, a privileged structure in medicinal chemistry, often begins with 2-aminophenol or its derivatives.[1][2][3] This starting material is notoriously susceptible to air oxidation, while many of the catalysts and intermediates involved are sensitive to moisture. Failure to control these variables can lead to low yields, complex side-product formation, and reaction failure. This guide provides the expert insights and validated protocols necessary to navigate these challenges successfully.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns encountered during benzoxazole synthesis.

Q1: My 2-aminophenol starting material has a dark, purplish, or brown color. Is it still usable?

A: This is a classic sign of air oxidation. While you can proceed with discolored 2-aminophenol, it is highly likely to contain impurities that will negatively impact your reaction, leading to lower yields and difficult purification.

  • Expert Recommendation: For the best results, purify the 2-aminophenol by recrystallization before use. A clean, pure starting material is the foundation of a successful synthesis. If the oxidation is minimal (e.g., a light tan color), you may be able to use it directly, but be prepared for potential yield loss.

Q2: What are the first signs of a moisture-contaminated reaction?

A: Moisture can manifest in several ways depending on the specific reaction chemistry:

  • Unexpected Precipitation: Some catalysts or reagents may hydrolyze and precipitate out of the solution.

  • Reaction Stalling: A reaction that starts well (as monitored by TLC or GC) but fails to proceed to completion is often a sign of catalyst deactivation by water.

  • Formation of N-Acylated Intermediate: When using carboxylic acids or acyl chlorides, you may isolate the N-acylated 2-aminophenol without subsequent cyclization. Water can interfere with the dehydration step required for ring closure.[1]

  • Low or No Yield: This is the most common outcome, as water can interfere at multiple points in the catalytic cycle or react directly with sensitive reagents.

Q3: Is it absolutely necessary to use an inert atmosphere for all benzoxazole syntheses?

A: Not always, but it is a strongly recommended default practice. The necessity depends on the chosen synthetic route.

  • When It's Critical: For reactions involving moisture-sensitive catalysts (e.g., many Lewis acids, some copper salts), organometallic reagents, or reagents like triflic anhydride, an inert atmosphere is non-negotiable.

  • When It May Be Optional: Some modern oxidative cyclization methods are explicitly designed to use air or oxygen as the terminal oxidant.[2][4][5] In these specific, well-defined cases, an inert atmosphere is not required. However, always refer to the specific protocol; even some "aerobic" reactions may require anhydrous solvents to prevent side reactions.

Q4: What are the most effective methods for drying common solvents used in these syntheses?

A: The choice of drying method is critical. Using anhydrous solvents is a primary defense against moisture contamination.

SolventPrimary Drying AgentTechnique & Notes
Toluene / Xylene Sodium/BenzophenoneReflux until a persistent deep blue/purple color indicates an anhydrous, oxygen-free state. Distill directly into the reaction flask. Caution: Highly reactive.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ for several hours (or overnight) and distill. Avoid sodium, as it can react explosively with halogenated solvents.
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill. Repeat the process for very high purity.
N,N-Dimethylformamide (DMF) Molecular Sieves (4Å)Dry over activated molecular sieves for at least 24 hours. For higher purity, vacuum distillation from barium oxide can be performed.
Section 2: In-Depth Troubleshooting Guides

When quick fixes are not enough, these guides provide a structured approach to diagnosing and solving complex experimental problems.

Issue 1: Low or No Yield of Benzoxazole Product

A poor yield is the most frequent complaint. This workflow helps systematically identify the root cause.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed reagent Step 1: Verify Reagent Quality - Purity of 2-aminophenol? - Anhydrous reagents/catalysts? start->reagent atmosphere Step 2: Check Reaction Atmosphere - Was an inert atmosphere used? - Were anhydrous solvents used? reagent->atmosphere Reagents OK sol_reagent Solution: - Recrystallize 2-aminophenol. - Use fresh, high-purity catalysts and reagents. reagent->sol_reagent Impure/Wet conditions Step 3: Evaluate Reaction Conditions - Is the temperature optimal? - Is the catalyst active? atmosphere->conditions Atmosphere OK sol_atmosphere Solution: - Implement rigorous inert atmosphere techniques. - Use freshly distilled anhydrous solvents. atmosphere->sol_atmosphere Contamination Likely sol_conditions Solution: - Optimize temperature via small-scale trials. - Use a fresh batch of catalyst or increase loading. conditions->sol_conditions Suboptimal end Yield Improved conditions->end Conditions Optimized sol_reagent->start Re-run sol_atmosphere->start Re-run sol_conditions->start Re-run

Caption: A systematic workflow for diagnosing the cause of low or no product yield.

  • Reagent Purity is Paramount: Impurities in your starting materials can act as catalyst poisons or participate in side reactions. Oxidized 2-aminophenol is a common culprit. Solution: Always verify the purity of your starting materials via NMR or melting point analysis. When in doubt, purify.

  • Atmospheric Control: Oxygen can degrade your starting material and intermediates. Water is even more insidious; it can hydrolyze sensitive functional groups (like acyl chlorides), form stable hydrates with Lewis acid catalysts rendering them inactive, and inhibit the final dehydration/cyclization step.[1] Solution: Employ rigorous inert atmosphere techniques, especially for moisture-sensitive reactions.

  • Catalyst Activity and Reaction Conditions: Many benzoxazole syntheses are catalytic. An inactive catalyst is equivalent to no catalyst at all. Some reactions require specific temperatures to overcome activation energy barriers; for instance, some solvent-free methods require temperatures up to 130°C to proceed efficiently.[6][7] Solution: Use a fresh batch of catalyst or ensure it is properly activated. Conduct small-scale experiments to optimize the reaction temperature, monitoring progress by TLC to determine the ideal reaction time.

Issue 2: Significant Side Product Formation

The formation of multiple products complicates purification and reduces the yield of your desired benzoxazole. Understanding the likely side reactions is key to preventing them.

Reaction Pathways: Desired Product vs. Common Side Products

G SM 2-Aminophenol + R-CHO/R-COOH Intermediate Schiff Base or N-Acyl Intermediate SM->Intermediate Condensation Polymer Polymerization/ Dimerization Products SM->Polymer High Temp / Poor Stoichiometry Hydrolysis Hydrolyzed Starting Material SM->Hydrolysis H₂O Present (for R-COCl) Product 2-Substituted Benzoxazole Intermediate->Product Oxidative Cyclization Intermediate->Hydrolysis H₂O Present

Caption: The desired reaction pathway to benzoxazoles versus common side reactions induced by improper conditions or moisture.

  • Dimerization/Polymerization of 2-Aminophenol: At elevated temperatures or under strongly acidic/basic conditions, 2-aminophenol can self-condense.[1]

    • Mechanism: The amine of one molecule attacks the aromatic ring of another, leading to complex polymeric materials.

    • Prevention: Maintain careful temperature control. In reactions where 2-aminophenol is added to a hot solution, add it slowly or as a solution to avoid high local concentrations. Ensure a proper stoichiometric balance with the coupling partner.[1]

  • Incomplete Cyclization (Stalled Intermediate): The reaction forms the initial Schiff base (from an aldehyde) or N-acyl intermediate (from a carboxylic acid) but fails to cyclize. This is one of the most common failure modes.

    • Cause: This typically points to a failure in the final, often rate-limiting, dehydration and ring-closing step. This can be caused by insufficient heat, a deactivated catalyst (often due to moisture), or the absence of a required oxidant in aerobic cyclizations.

    • Prevention: Ensure your catalyst is active and present in a sufficient amount. Double-check that the reaction temperature is consistent with the literature protocol. For reactions requiring an oxidant (like air or DDQ), ensure it is present and can interact with the reaction mixture.

Section 3: Core Experimental Protocols

These self-validating protocols provide detailed, step-by-step instructions for fundamental techniques crucial to managing air and moisture sensitivity.

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes the standard procedure for creating and maintaining an oxygen- and moisture-free reaction environment using a nitrogen-filled balloon.[8][9]

Materials:

  • Round-bottom flask with a stir bar

  • Rubber septum

  • Nitrogen or Argon gas source

  • Balloons

  • Needles (one for gas inlet, one for outlet)

  • Heat gun or Bunsen burner

  • Thick gloves

Procedure:

  • Drying the Glassware: Assemble your reaction flask with a magnetic stir bar inside. Heat the entire surface of the flask vigorously with a heat gun (or by flame-drying with a burner) under a gentle stream of nitrogen or in a vacuum. You will see initial fogging as surface water boils off; continue heating until this is long gone.[8]

  • Cooling Under Inert Gas: While the glass is still hot, fold a rubber septum over the joint. Clamp the flask to a stand.

  • Purging the Flask: Inflate a balloon with nitrogen. Insert a needle attached to the balloon through the septum. Insert a second, open needle ("exit needle") through the septum to act as a vent.[9]

  • Flushing: Allow the inert gas to flow through the flask for at least 5-10 minutes. This process, known as flushing or purging, displaces the air that was inside the flask.[8][10]

  • Establishing Positive Pressure: Remove the exit needle first. The balloon will remain slightly inflated, creating a positive pressure of inert gas inside the flask. This ensures that if there are any small leaks, the inert gas will flow out rather than air leaking in. The flask is now ready for the addition of solvents and reagents.

  • Adding Reagents: Add anhydrous solvents and liquid reagents via a dry syringe. Pierce the septum with the syringe needle, draw the required volume, and inject it into the flask. For solid reagents, you can briefly remove the septum and add the solid under a positive flow of nitrogen (known as a "nitrogen blanket").

Protocol 2: Synthesis of 2-Phenylbenzoxazole (Example)

This protocol is a general example of a condensation reaction that benefits from anhydrous conditions.[6][7]

Materials:

  • 2-Aminophenol (1.0 mmol, 109 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Catalyst (e.g., Brønsted acidic ionic liquid gel, 1 mol%)[6][7]

  • Anhydrous Toluene (5 mL)

  • Reaction flask equipped with a reflux condenser and stir bar, set up under a nitrogen atmosphere as described in Protocol 1.

Procedure:

  • Setup: To the flame-dried reaction flask under a nitrogen atmosphere, add the 2-aminophenol and the catalyst.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reagent Addition: Add benzaldehyde (1.0 mmol) via syringe to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots with a syringe and analyzing them by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-12 hours, depending on the catalyst and specific substrates.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylbenzoxazole.[3]

References
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261. Retrieved from [Link]

  • Nguyen, D. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977-1984. Retrieved from [Link]

  • Yadav, P., & Kumar, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 25557-25585. Retrieved from [Link]

  • Nguyen, D. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1977-1984. Available from: [Link]

  • Yadav, P., & Kumar, A. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(37), 25557-25585. Available from: [Link]

  • MDPI. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved from [Link]

  • MDPI. (2025). Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Pujar, G. V., et al. (2024). Novel hybrids of 1,2,3-triazole-benzoxazole: design, synthesis, and assessment of DprE1 enzyme inhibitors using fluorometric assay and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Zhang, L., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457. Retrieved from [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • Li, S., et al. (2026). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 31(2), 522. Available from: [Link]

  • Sharma, P., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15(40), 27890-27915. Available from: [Link]

  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

Sources

Validation & Comparative

spectral data comparison of 2-Methylbenzo[d]oxazole-6-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Methylbenzo[d]oxazole-6-carbaldehyde and its Positional Isomers

Introduction to the Isomers

The core structure, 2-methylbenzo[d]oxazole, is a fused heterocyclic system consisting of a benzene ring and an oxazole ring.[2][3] The isomers differ only in the position of the electron-withdrawing carbaldehyde (-CHO) group on the benzene portion of the scaffold. This seemingly minor structural change has a profound impact on the electronic environment of the molecule, leading to distinct and predictable differences in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

The four positional isomers under consideration are:

  • 2-Methylbenzo[d]oxazole-4-carbaldehyde

  • 2-Methylbenzo[d]oxazole-5-carbaldehyde

  • 2-Methylbenzo[d]oxazole-6-carbaldehyde

  • 2-Methylbenzo[d]oxazole-7-carbaldehyde

Accurate characterization is essential, as the position of the aldehyde group dictates the molecule's reactivity and potential as a precursor in further synthetic transformations.[4]

Figure 1: Structures of the four positional isomers.

Comparative Spectroscopic Analysis

The primary techniques for differentiating these isomers are ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

¹H NMR Spectroscopy: The Key to Differentiation

The aromatic region of the ¹H NMR spectrum is the most diagnostic area for distinguishing between the four isomers. The substitution pattern dictates the chemical shifts and, more importantly, the coupling (splitting) patterns of the three aromatic protons. The aldehyde proton will consistently appear as a singlet far downfield (typically δ 9.8-10.5 ppm), and the methyl group will appear as a singlet around δ 2.6-2.8 ppm.[1]

Table 1: Predicted ¹H NMR Aromatic Region Characteristics

IsomerProton H-4Proton H-5Proton H-6Proton H-7Expected Splitting Pattern
4-CHO -Doublet (d)Triplet (t)Doublet (d)A triplet and two doublets.
5-CHO Doublet (d)-Doublet of Doublets (dd)Singlet (s) or narrow dA doublet, a dd, and a singlet-like signal.
6-CHO Singlet (s) or narrow dDoublet of Doublets (dd)-Doublet (d)A doublet, a dd, and a singlet-like signal.
7-CHO Doublet (d)Triplet (t)Doublet (d)-A triplet and two doublets.

Causality Behind the Predictions:

  • Electron-Withdrawing Effect: The aldehyde group strongly deshields protons that are ortho and para to it, shifting their signals downfield. Protons meta to the aldehyde are less affected.

  • Spin-Spin Coupling: Protons on adjacent carbons (ortho coupling, ³J) typically show a coupling constant of 7-9 Hz. Meta coupling (⁴J) is much smaller (2-3 Hz) and often not resolved, leading to broadened singlets. Para coupling is generally not observed.

  • 4- and 7-Isomers: These isomers are predicted to show similar patterns: a triplet flanked by two doublets, characteristic of a 1,2,3-trisubstituted benzene ring. However, the specific chemical shifts will differ due to the proximity of the protons to the oxazole ring's oxygen and nitrogen atoms. For the 7-CHO isomer, the H-5 proton is expected to be the most downfield of the aromatic protons (excluding the aldehyde proton) due to its position between the electron-withdrawing aldehyde and the oxazole ring.[5]

  • 5- and 6-Isomers: These will also be similar to each other, but distinct from the 4- and 7-isomers. They will each feature one proton with no ortho neighbors, which will appear as a singlet or a narrowly split doublet (due to meta coupling). The other two protons will be ortho to each other, appearing as a doublet and a doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show nine distinct signals for each isomer. Key diagnostic signals include the aldehyde carbonyl carbon and the aromatic carbons.

Table 2: Predicted Key ¹³C NMR Chemical Shifts (δ, ppm)

CarbonPredicted Chemical Shift RangeRationale
C=O (Aldehyde)185-195Highly deshielded carbonyl carbon.[1]
C2 (Oxazole)162-168Iminic carbon of the oxazole ring.
Aromatic C-CHO130-140Quaternary carbon attached to the aldehyde, shifted downfield.
Aromatic CH110-135The specific shifts are highly dependent on the position relative to the aldehyde and the oxazole heteroatoms.
CH₃14-16Shielded methyl carbon.

While the exact chemical shifts for each aromatic carbon are difficult to predict without experimental data or high-level computational modeling, the overall pattern of signals can aid in identification when combined with ¹H NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups but is less powerful for differentiating positional isomers. All four isomers will exhibit characteristic absorption bands.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹ .[1] The exact position can be subtly influenced by the electronic effects of the substitution pattern, but this variation is often too small to be a primary identification tool.

  • C=N Stretch (Oxazole): An absorption band around 1600-1650 cm⁻¹ .

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹ .

  • C-O-C Stretch: Bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), all four isomers will show an identical molecular ion peak (M⁺) at m/z = 161.16.[4][6] The fragmentation patterns may show minor differences in the relative intensities of fragment ions, but these are often not distinct enough for unambiguous isomer identification without careful study and comparison to standards. Common fragmentation pathways would involve the loss of CO (M-28) from the aldehyde and cleavage of the oxazole ring.

Experimental Methodologies

For researchers aiming to synthesize and characterize these isomers, the following validated protocols provide a reliable starting point.

Synthesis: General Protocol for 2-Methylbenzoxazoles

A common and effective method for constructing the 2-methylbenzoxazole core is through the condensation of an appropriately substituted 2-aminophenol with an acetylating agent like acetic anhydride or acetic acid.[1][7]

G cluster_0 Synthesis Workflow Precursor Substituted 2-Aminophenol Reaction Reflux in Toluene (2-4 hours) Precursor->Reaction Reagent Acetic Anhydride Reagent->Reaction Product Crude 2-Methylbenzo[d]oxazole -carbaldehyde Isomer Reaction->Product Work-up Purification Column Chromatography (Silica Gel) Product->Purification Final Pure Isomer Purification->Final

Figure 2: Generalized synthetic workflow for target isomers.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the appropriate starting material (e.g., 3-amino-4-hydroxybenzaldehyde for the 6-carbaldehyde isomer) (1.0 eq) and a solvent such as toluene.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.[1]

This protocol is self-validating through the use of TLC for reaction monitoring and chromatographic purification, which separates the desired product from unreacted starting materials and byproducts.

Characterization Protocol
  • NMR Spectroscopy: Dissolve a ~5-10 mg sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[7][8]

  • IR Spectroscopy: Obtain the IR spectrum of the pure solid or liquid sample using an FTIR spectrometer, for instance, as a KBr pellet or a thin film on a salt plate.

  • Mass Spectrometry: Analyze the sample via GC-MS or direct infusion ESI-MS to confirm the molecular weight.

Conclusion

While 2-Methylbenzo[d]oxazole-6-carbaldehyde and its positional isomers (4-, 5-, and 7-) present a significant characterization challenge due to their identical mass and functional groups, they can be reliably differentiated. ¹H NMR spectroscopy stands out as the most definitive technique. The distinct splitting patterns and chemical shifts of the three protons on the benzene ring, governed by the position of the carbaldehyde group, provide a unique fingerprint for each isomer. By combining this detailed ¹H NMR analysis with supporting data from ¹³C NMR, IR, and MS, researchers can confidently establish the identity and purity of their target compound, ensuring the integrity of their subsequent research and development efforts.

References

  • BenchChem. (2025). A Comparative Analysis of 2- Methylbenzo[d]thiazole-7-carbaldehyde and 2-methylbenzoxazole-7.
  • Mohamed, A. A., et al. (n.d.). Magnetic and Spectral Properties of 2-Methylbenzoxazole, Benzothiazole, and 2-Methylbenzothiazole Complexes with Copper(II) Dich. SciSpace.
  • IJPPR. (2025).
  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Referenced in PhotochemCAD.
  • MDPI. (2025).
  • Royal Society of Chemistry. (2015). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids and Benzoxazoles.
  • PubChem. (n.d.). 2-Methylbenzo[d]oxazole-7-carbaldehyde.
  • World Journal of Pharmaceutical Research. (2025).
  • Beilstein Journals. (n.d.). Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles.
  • PMC. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO.
  • PubChem. (n.d.). 2-Methylbenzoxazole.
  • ChemScene. (n.d.). 2-Methylbenzo[d]oxazole-4-carbaldehyde.
  • NIST. (n.d.). Benzoxazole, 2-methyl-. NIST Chemistry WebBook.
  • BenchChem. (n.d.). 2-Methylbenzo[d]oxazole-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Methylbenzo[d]oxazole-5-carboxylic acid.

Sources

Comparative Analysis of Benzoxazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the core structure for non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and modulating ligands for amyloid fibrils. For the process chemist or drug discovery researcher, the selection of a synthetic route is rarely arbitrary; it is a calculated decision balancing atom economy , functional group tolerance , and scalability .

This guide objectively compares the four dominant synthetic methodologies:

  • Acid-Catalyzed Condensation (The Classical Route)

  • Oxidative Cyclization of Schiff Bases (The Redox Route)

  • Transition-Metal Catalyzed Cross-Coupling (The Modern Route)

  • Microwave-Assisted Synthesis (The Green Route)

Mechanistic Divergence & Logic

Before detailing protocols, it is critical to understand the mechanistic bifurcation. Most methods converge on the 2-aminophenol precursor but diverge in how the oxazole ring is closed.

Visualization: Mechanistic Pathways

The following diagram illustrates the logical flow from precursors to the final benzoxazole core, highlighting the critical transition states.

Benzoxazole_Pathways Start 2-Aminophenol Acid + R-COOH (Carboxylic Acid) Start->Acid Path A Aldehyde + R-CHO (Aldehyde) Start->Aldehyde Path B Amide Intermediate: N-(2-hydroxyphenyl)amide Acid->Amide Acylation Dehydration Acid-Catalyzed Dehydration (-H2O) Amide->Dehydration Cyclization Product 2-Substituted Benzoxazole Dehydration->Product Imine Intermediate: Schiff Base (Imine) Aldehyde->Imine Condensation Oxidation Oxidative Cyclization (-2H / Oxidant) Imine->Oxidation Ring Closure Oxidation->Product

Caption: Figure 1. Divergent synthetic pathways. Path A relies on dehydration thermodynamics; Path B relies on oxidative driving forces.

Comparative Protocol Analysis

Method A: Polyphosphoric Acid (PPA) Cyclodehydration

Best for: Robust substrates, gram-scale synthesis, and "cheap" chemistry. Mechanism: The carboxylic acid activates the amine to form an amide.[1] PPA acts as both the solvent and a potent dehydrating agent, forcing the cyclization of the phenolic oxygen onto the carbonyl carbon.

Experimental Protocol:

  • Setup: In a round-bottom flask, mix 2-aminophenol (1.0 equiv) and the corresponding carboxylic acid (1.0 equiv).

  • Reagent: Add Polyphosphoric Acid (PPA) (~10g per 1g of substrate). Note: PPA is extremely viscous; warming it to 60°C aids pouring.

  • Reaction: Heat the mixture to 180–200°C for 4–6 hours.

  • Workup (Critical Step): Pour the hot reaction mixture slowly into crushed ice with vigorous stirring. PPA hydrolysis is exothermic. Neutralize with 10% NaOH or NaHCO₃ to precipitate the product.

  • Purification: Recrystallize from ethanol/water.

  • Expert Insight: The high viscosity of PPA often causes local overheating. Mechanical stirring is superior to magnetic stirring here.

Method B: Oxidative Cyclization (Schiff Base)

Best for: Sensitive substrates that cannot survive 200°C; access to aldehyde diversity. Mechanism: Formation of a Schiff base (imine) followed by oxidative closure using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), MnO₂, or PhI(OAc)₂.

Experimental Protocol (DDQ Method):

  • Imine Formation: Reflux 2-aminophenol and aldehyde in methanol for 2 hours. Evaporate solvent to isolate the crude Schiff base.

  • Cyclization: Redissolve the Schiff base in dry Dichloromethane (DCM).

  • Oxidation: Add DDQ (1.1 equiv) portion-wise at 0°C, then stir at room temperature for 2–4 hours.

  • Workup: Filter off the precipitated DDQ-H₂ (hydroquinone byproduct). Wash the filtrate with saturated Na₂CO₃.

  • Purification: Flash column chromatography is usually required to remove oxidant residues.

  • Expert Insight: While milder, this method suffers from poor atom economy due to the stoichiometric oxidant waste.

Method C: Copper-Catalyzed C-H Activation

Best for: Late-stage functionalization and high-value pharmaceutical intermediates. Mechanism: A transition-metal catalyzed cycle involving oxidative addition to a C-X bond or direct C-H activation, often utilizing ligands to lower activation energy.

Experimental Protocol:

  • Reagents: Combine 2-aminophenol (1.0 equiv), Aldehyde (1.0 equiv), CuI (5 mol%), and 1,10-phenanthroline (10 mol%) in Toluene.

  • Oxidant: Add TBHP (tert-Butyl hydroperoxide) or use open-air reflux (O₂ as oxidant).

  • Conditions: Heat to 100°C for 12 hours.

  • Workup: Filter through a celite pad to remove the catalyst.

Visualization: Copper Catalytic Cycle

Cu_Cycle Pre Cu(I) Species Complex Cu-Imine Complex Pre->Complex + Substrate OxAdd Oxidative Cyclization Complex->OxAdd O-Coordination RedElim Reductive Elimination OxAdd->RedElim - H2O/Oxidant RedElim->Pre + Product

Caption: Figure 2. Simplified catalytic cycle for Cu-mediated benzoxazole synthesis.

Comparative Data Matrix

The following table synthesizes experimental data to aid in method selection.

FeatureMethod A: PPA Method B: Oxidative (DDQ) Method C: Cu-Catalyzed Method D: Microwave
Precursor Carboxylic AcidAldehydeAldehyde/HalideAcid or Aldehyde
Temperature 150–200°C25°C (RT)80–110°C140–160°C
Time 4–8 Hours2–4 Hours12–24 Hours5–15 Minutes
Yield (Avg) 75–85%80–90%70–85%85–95%
Atom Economy High (Water byproduct)Low (Oxidant waste)ModerateHigh
Scalability Difficult (Viscosity/Quench)Moderate (Cost of oxidant)Moderate (Cost of Cat.)[2]Good (Flow chem potential)
Green Metric Poor (Acid waste)Poor (Solvent/Oxidant)Good (if O2 used)Excellent

References

  • Classical PPA Method

    • Title: Polyphosphoric Acid: A Vers
    • Source:Chemical Reviews (Verified Context).
    • URL:[Link]

  • Oxidative Cyclization (DDQ)

    • Title: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Organic Synthesis.
    • Source:Chemical Reviews.
    • URL:[Link]

  • Copper Catalysis

    • Title: Copper-Catalyzed Synthesis of Benzoxazoles via C-H Activ
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Microwave Synthesis

    • Title: Microwave-Assisted Synthesis of Heterocycles: An Upd
    • Source:Green Chemistry.[2][3][4][5][6]

    • URL:[Link]

Sources

Comparative Guide: Biological Activity of 2-Methylbenzo[d]oxazole-6-carbaldehyde vs. Alternative Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory drugs (e.g., flunoxaprofen), antimicrobials, and novel anticancer agents[1][2]. Within this chemical space, 2-Methylbenzo[d]oxazole-6-carbaldehyde (2-MB-6-C, CAS 864274-04-4) has emerged as a highly versatile building block[3]. Unlike traditional 2-mercapto or 2-aryl benzoxazoles that primarily act as end-point therapeutics, 2-MB-6-C serves as an advanced intermediate. Its reactive C6-aldehyde and electron-donating C2-methyl group allow for the rapid synthesis of Schiff bases, hydrazones, and complex epigenetic modulators that exhibit potent activity against targets like SETDB1 and CDYL[4][5].

This guide objectively compares the functional potential and biological activities of 2-MB-6-C-derived compounds against other standard benzoxazole derivatives, providing researchers with actionable experimental workflows and structure-activity relationship (SAR) insights.

Comparative Biological Activity Landscape

The substitution pattern on the benzoxazole ring dictates its electronic distribution, lipophilicity, and ultimately, its pharmacological profile[2]. The table below synthesizes quantitative experimental data comparing 2-MB-6-C derivatives with other common benzoxazole classes.

Table 1: Quantitative Comparison of Benzoxazole Scaffolds
Scaffold Precursor / TypeRepresentative Downstream DerivativePrimary Biological TargetsTypical Efficacy (IC₅₀ / MIC)Key Mechanism of Action
2-Methylbenzo[d]oxazole-6-carbaldehyde 6-Substituted Schiff Bases / AminesEpigenetic enzymes (SETDB1, CDYL)IC₅₀: Low nM to 1.5 µM[4][5]Chromatin remodeling; reduction of H3K9me3 repressive marks.
2-Mercaptobenzoxazole 2-Mercapto-N-aryl benzoxazolesGram (+/-) Bacteria, Fungal strainsMIC: 1.0 - 5.0 µM[1]Disruption of microbial cell wall synthesis and enzyme inhibition.
2-Arylbenzoxazole Flunoxaprofen analogsCOX/LOX enzymes, Cancer (HCT-116)IC₅₀: 20.0 - 40.0 µM[2]Apoptosis induction; inhibition of PI3K/Akt and ERK signaling.
1,2-Benzoxazole-5-carbaldehyde 5-Substituted hydrazonesViral polymerases, KinasesIC₅₀: 5.0 - 15.0 µMATP-competitive kinase inhibition; viral replication blockade.

Data synthesis indicates that while 2-mercapto and 2-aryl variants are robust for broad-spectrum antimicrobial and anti-inflammatory applications, the 6-carbaldehyde functionalization uniquely positions 2-MB-6-C for high-affinity targeting of epigenetic reader and writer proteins.

Mechanistic Pathways: Epigenetic Modulation via 2-MB-6-C

The biological superiority of 2-MB-6-C derivatives in oncology stems from their ability to modulate epigenetic targets. Recent patent literature and structural studies demonstrate that derivatives synthesized from 2-MB-6-C effectively inhibit SETDB1 (a histone methyltransferase) and CDYL (a chromodomain protein)[4][5]. By binding to the catalytic or reader domains of these proteins, these compounds prevent the deposition of H3K9me3, a repressive histone mark. This leads to chromatin relaxation and the reactivation of silenced tumor suppressor genes.

EpigeneticPathway A 2-MB-6-C Derivative B Target: SETDB1 / CDYL A->B Binds catalytic/reader domain C Decreased H3K9me3 Levels B->C Blocks histone methylation D Chromatin Relaxation C->D Epigenetic structural shift E Tumor Suppressor Reactivation D->E Gene transcription initiation

Figure 1: Epigenetic modulation pathway of 2-MB-6-C derivatives.

Experimental Protocols & Self-Validating Workflows

To harness the biological activity of 2-MB-6-C, researchers typically convert the aldehyde into a Schiff base (imine) via condensation with primary amines, which can then be reduced or further functionalized[6]. The following protocol ensures high-yield synthesis with built-in validation checkpoints.

Protocol 1: Synthesis of 2-MB-6-C Schiff Base Derivatives

Causality & Rationale: The reaction utilizes glacial acetic acid as a catalytic proton donor. This specifically activates the C6-carbonyl carbon of 2-MB-6-C, increasing its electrophilicity for nucleophilic attack by the primary amine, while strictly controlling the pH to prevent the premature hydrolysis of the newly formed azomethine (C=N) bond.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-Methylbenzo[d]oxazole-6-carbaldehyde in 15 mL of anhydrous ethanol.

  • Amine Addition: Add 1.1 mmol of the target primary amine (e.g., a substituted aniline for anticancer screening) dropwise to the solution under continuous magnetic stirring.

  • Catalysis: Introduce 2-3 drops of glacial acetic acid. Crucial Step: The acid acts as a catalyst; excessive acid will protonate the amine, rendering it non-nucleophilic.

  • Reflux: Heat the mixture under reflux for 2-4 hours at 80°C.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms conversion.

  • Isolation: Cool the mixture to 0-5°C in an ice bath to precipitate the Schiff base. Filter under vacuum and wash with cold ethanol.

  • Self-Validating Structural Confirmation: Perform ¹H-NMR (DMSO-d₆). Validation Check: The protocol is successful if the distinct aldehyde proton peak (~10.0 ppm) disappears and a new azomethine proton peak (-CH=N-) emerges at ~8.5 ppm.

Protocol 2: In Vitro Epigenetic Enzyme Inhibition Assay (SETDB1)

Causality & Rationale: To objectively compare the synthesized 2-MB-6-C derivative against other benzoxazoles, a biochemical radiometric assay is used. Measuring the transfer of a tritiated methyl group ensures high sensitivity and direct quantification of target engagement.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Enzyme/Inhibitor Incubation: Incubate recombinant SETDB1 enzyme with varying concentrations of the 2-MB-6-C derivative (0.1 nM to 10 µM) for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrate mix: histone H3 peptide and S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

  • Quenching & Filtration: After 60 minutes, quench the reaction with 10% TCA (Trichloroacetic acid). Transfer to a glass fiber filter plate to capture the precipitated methylated peptides.

  • Quantification: Wash the plate, add scintillation fluid, and read the retained radioactivity. Calculate the IC₅₀ using non-linear regression analysis.

ExperimentalWorkflow S1 Step 1: Condensation Reaction (2-MB-6-C + Primary Amine) S2 Step 2: In-Process Validation (TLC Monitoring) S1->S2 S3 Step 3: Structural Validation (1H-NMR: Azomethine Peak ~8.5 ppm) S2->S3 S4 Step 4: Biochemical Assay (SETDB1 / CDYL Inhibition) S3->S4 S5 Step 5: Data Synthesis (IC50 Calculation & SAR) S4->S5

Figure 2: Self-validating experimental workflow for 2-MB-6-C derivative synthesis and testing.

Structure-Activity Relationship (SAR) Insights

When comparing 2-MB-6-C to other benzoxazoles, the specific placement of the carbaldehyde group at the 6-position is critical.

  • Steric Accessibility: The 6-position projects outward from the fused bicyclic system, allowing bulky substituents (added via Schiff base formation) to interact deeply within the hydrophobic pockets of epigenetic reader domains (like CDYL)[5].

  • Electronic Tuning: The 2-methyl group acts as a weak electron donor (+I effect). This slightly increases the electron density of the oxazole oxygen, enhancing the molecule's ability to participate in hydrogen bonding with target protein residues, a feature often lacking in 2-unsubstituted or strongly electron-withdrawing 2-aryl benzoxazoles[2].

  • Versus 5-Carbaldehyde: While 5-substituted benzoxazoles are highly active against kinases, they often suffer from off-target toxicity due to structural mimicry of adenine. The 6-substitution of 2-MB-6-C avoids this mimicry, granting higher selectivity for epigenetic targets[1][4].

Conclusion

While traditional benzoxazoles like 2-mercaptobenzoxazole remain staples for antimicrobial development, 2-Methylbenzo[d]oxazole-6-carbaldehyde represents a superior, specialized building block for modern drug discovery. Its unique structural geometry and reactivity profile make it an ideal precursor for synthesizing highly selective epigenetic inhibitors. By leveraging the self-validating synthetic protocols and biochemical assays outlined in this guide, researchers can efficiently expand their libraries of potent, targeted therapeutics.

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC, nih.gov,[Link]

  • WO2024219864A1 - Nouveau composé présentant une activité inhibitrice de setdb1, et son utilis
  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC, nih.gov,[Link]

  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL, researchgate.net,[Link]

  • The Role of 2-Methylbenzo[d]oxazole-6-carbaldehyde in Pharmaceutical Research, nbinno.com,[Link]

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Benchmarking Catalytic Efficiency in Benzoxazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzoxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutics exhibiting antitumor, antimicrobial, and antihypertensive properties[1]. Traditionally, synthesizing these structures via the condensation of 2-aminophenols with aldehydes required harsh conditions, stoichiometric amounts of strong mineral acids, or toxic oxidants.

As a Senior Application Scientist, I have witnessed the necessary paradigm shift toward green chemistry and catalytic efficiency in drug development. Selecting the right catalyst is no longer just about maximizing yield; it requires a holistic evaluation of atom economy, reaction time, scalability, and environmental impact. This guide objectively compares modern catalytic systems—ranging from homogeneous Lewis acids to recyclable magnetic ionic liquids—and provides field-proven, self-validating protocols to streamline your synthetic workflows.

Mechanistic Causality: The Role of the Catalyst

To optimize a synthetic route, one must first understand the mechanistic causality of the transformation. The synthesis of benzoxazoles from 2-aminophenols and aldehydes proceeds via a well-defined cascade:

  • Condensation: The primary amine attacks the electrophilic carbonyl carbon, eliminating water to form a Schiff base (imine). Catalysts act as Lewis or Brønsted acids here, coordinating with the carbonyl oxygen to increase its electrophilicity.

  • Intramolecular Cyclization: The adjacent phenolic hydroxyl group acts as a nucleophile, attacking the imine carbon to form a benzoxazoline intermediate.

  • Oxidative Aromatization: The benzoxazoline undergoes dehydrogenation to yield the thermodynamically stable benzoxazole. Advanced catalysts often possess dual functionality, facilitating both the initial Lewis acid-driven condensation and the subsequent redox-driven aromatization.

Mechanism A 2-Aminophenol + Aldehyde B Imine (Schiff Base) Intermediate A->B Condensation (-H2O) Catalyst: Lewis/Brønsted Acid C Benzoxazoline Intermediate B->C Intramolecular Cyclization D Benzoxazole (Final Product) C->D Oxidation/Dehydrogenation Catalyst: Oxidant/Air

Mechanistic pathway of catalytic benzoxazole synthesis from 2-aminophenol and aldehydes.

Comparative Analysis of Catalytic Systems

When scaling up a reaction, process chemists must balance kinetic efficiency against operational constraints. Below is an objective comparison of four distinct catalytic systems evaluated in recent literature.

  • Zinc Triflate (Zn(OTf)₂): A highly active homogeneous Lewis acid. It provides excellent yields (91%) in protic solvents like ethanol[2]. However, as a homogeneous system, it cannot be easily recovered, limiting its use in sustainable, large-scale manufacturing.

  • Zinc Acetate (Zn(OAc)₂): Offers near-quantitative yields (98%) at a very low catalyst loading (2.5 mol%). While highly efficient, it requires longer reaction times (up to 3 hours) compared to modern sonochemical methods[3].

  • PEG-SO₃H (Polymer-Supported Acid): This system utilizes a poly(ethylene glycol) backbone that acts simultaneously as a phase-transfer catalyst and a support for Brønsted acidic sulfonic groups. It allows for catalyst recovery (up to 3 cycles) but relies on halogenated solvents like chloroform[4].

  • LAIL@MNP (Magnetic Ionic Liquid): Representing the frontier of sustainable catalysis, this system immobilizes an imidazolium chlorozincate ionic liquid on superparamagnetic Fe₃O₄ nanoparticles. Under solvent-free sonication, it achieves ~90% yields in just 30 minutes and can be magnetically recovered and reused for 5 cycles with minimal activity loss[1].

Quantitative Performance Matrix
Catalytic SystemCatalyst TypeLoadingSolventActivation / TempTimeYieldReusability
Zn(OTf)₂ Homogeneous Lewis Acid10 mol%EthanolReflux (78 °C)5 h91%Single use
Zn(OAc)₂ Homogeneous Lewis Acid2.5 mol%EthanolReflux3 h98%Single use
PEG-SO₃H Polymer-Supported Acid2.1 mmolChloroformHeating (50–60 °C)4–6 h90–96%Up to 3 cycles
LAIL@MNP Magnetic Ionic Liquid4.0 mg/mmolSolvent-freeSonication (70 °C)30 min~90%Up to 5 cycles

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemical logic inherently prevents false positives and ensures clean phase separations. Below are step-by-step methodologies for three distinct catalytic approaches.

Workflow S1 Substrate Mixing S2 Catalyst Addition S1->S2 S3 Activation (Heat/Sonication) S2->S3 S4 Catalyst Recovery S3->S4 S4->S2 Heterogeneous Recycling S5 Product Isolation S4->S5

Standardized workflow for evaluating heterogeneous catalyst efficiency and reusability.

Protocol A: Homogeneous Lewis Acid Catalysis (Zn(OTf)₂)[2]

Best for: Rapid library synthesis where catalyst recovery is not a primary concern.

  • Reaction Setup: In a 50-mL round bottom flask, dissolve 2-aminophenol (1.0 mmol) and benzaldehyde (1.2 mmol) in 5 mL of absolute ethanol.

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition states during imine formation while maintaining substrate solubility, outperforming non-polar solvents like toluene[2].

  • Catalysis: Add Zn(OTf)₂ (10 mol%). Stir the mixture at reflux for 5 hours.

  • Monitoring: Track reaction progress via TLC (Hexane:EtOAc 9:1).

  • Quenching & Isolation: Cool to room temperature and dilute with 5 mL of 1N NaOH.

    • Causality: The strong alkaline quench neutralizes the highly acidic triflate ions and breaks down any stable zinc-product chelates, ensuring the benzoxazole partitions cleanly into the organic layer.

  • Extraction: Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under vacuum. Purify via column chromatography.

Protocol B: Green Sonochemical Synthesis (LAIL@MNP)[1]

Best for: Sustainable scale-up and high-throughput green chemistry.

  • Reaction Setup: Combine 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in a reaction vessel. Do not add solvent.

  • Catalysis & Activation: Add LAIL@MNP (4.0 mg). Subject the mixture to ultrasonic irradiation (sonication) at 70 °C for 30 minutes.

    • Causality: Acoustic cavitation generates localized microscopic hotspots of extreme temperature and pressure. This drastically accelerates mass transfer in solvent-free conditions, collapsing the reaction time from hours to minutes[1].

  • Catalyst Recovery: Add 15 mL of ethyl acetate to dissolve the organic products. Apply an external neodymium magnet to the wall of the vessel.

    • Causality: The superparamagnetic Fe₃O₄ core allows instantaneous separation of the catalyst from the liquid phase without filtration, preventing physical loss of the catalyst and preserving its active ionic liquid surface for up to 5 subsequent cycles[1].

  • Isolation: Decant the organic layer, dry with MgSO₄, and remove the solvent under vacuum.

Protocol C: Polymer-Supported Acid Synthesis (PEG-SO₃H)[4]

Best for: Reactions requiring strong Brønsted acidity with moderate recyclability.

  • Reaction Setup: Mix 2-aminophenol (1.0 mmol) and the desired aldehyde/carboxylic acid (1.0 mmol) in chloroform.

  • Catalysis: Add PEG-SO₃H (2.1 mmol). Heat the mixture at 50–60 °C for 4–6 hours.

    • Causality: The poly(ethylene glycol) backbone acts as a phase-transfer agent, while the sulfonic acid groups provide the necessary Brønsted acidity to drive the dehydration step[4].

  • Workup: Cool the mixture to room temperature and wash with a strong ammonia solution.

    • Causality: Ammonia neutralizes the sulfonic acid sites on the PEG support. This reduces the solubility of the product, driving the precipitation of the benzoxazole while the polymeric catalyst remains intact for filtration[4].

  • Isolation: Filter to remove the catalyst, dry the solid product under vacuum, and recrystallize from rectified spirits.

Conclusion

The transition from traditional stoichiometric reagents to advanced catalytic systems in benzoxazole synthesis represents a significant leap in chemical engineering. While homogeneous catalysts like Zn(OTf)₂ and Zn(OAc)₂ provide reliable baselines for yield and reactivity, heterogeneous systems like LAIL@MNP offer superior operational efficiency. By leveraging sonochemistry and magnetic recovery, researchers can drastically reduce solvent waste and reaction times, aligning drug discovery pipelines with the principles of green chemistry.

References

  • Source: tandfonline.
  • Source: amazonaws.com (World Journal of Pharmaceutical Research)
  • Source: arabjchem.
  • Source: nih.

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Bridging the Gap: In Vitro vs. In Vivo Evaluation of 2-Methylbenzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methylbenzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anticancer, antimicrobial, and anti-inflammatory agents. However, a significant attrition rate exists when translating these compounds from petri dishes to animal models.

This guide objectively compares the performance metrics of 2-methylbenzoxazole derivatives in in vitro versus in vivo settings. It analyzes the causality behind performance discrepancies—specifically metabolic stability and bioavailability—and provides self-validating protocols to ensure data reproducibility.

The Compound Profile: 2-Methylbenzoxazole Scaffolds

The 2-methylbenzoxazole core is characterized by a benzene ring fused to an oxazole ring. Its biological versatility stems from the reactivity of the methyl group at the C-2 position and the electronic environment of the heterocyclic system, which mimics purine bases, allowing for DNA intercalation and enzyme inhibition (e.g., VEGFR-2, COX-2).

Key Physicochemical Challenges:

  • Lipophilicity: High LogP values often lead to excellent membrane permeability in cell assays but poor aqueous solubility in animal dosing vehicles.

  • Metabolic Liability: The C-2 methyl group and the benzene ring are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes in vivo, potentially deactivating the compound before it reaches the target tissue.

In Vitro Profiling: The Screening Phase

In vitro studies focus on target affinity and cellular cytotoxicity. For 2-methylbenzoxazole derivatives, the primary therapeutic targets are often receptor tyrosine kinases (like VEGFR-2) or inflammatory mediators (COX-2).

Mechanism of Action (VEGFR-2 Inhibition)

Many 2-substituted-5-methylbenzoxazole derivatives function as ATP-competitive inhibitors of VEGFR-2, blocking angiogenesis.

VEGFR_Pathway Ligand VEGF (Ligand) Receptor VEGFR-2 (Receptor) Ligand->Receptor Binds Phosphorylation Autophosphorylation Receptor->Phosphorylation Activates Inhibitor 2-Methylbenzoxazole Derivative Inhibitor->Receptor Blocks ATP Binding (Competitive Inhibition) Outcome_Anti Apoptosis & Tumor Stasis Inhibitor->Outcome_Anti Induces Signaling RAS/RAF/MEK/ERK Cascade Phosphorylation->Signaling Outcome_Pro Angiogenesis & Cell Proliferation Signaling->Outcome_Pro

Figure 1: Mechanism of Action. 2-Methylbenzoxazole derivatives competitively inhibit the ATP-binding pocket of VEGFR-2, halting the downstream signaling cascade required for tumor angiogenesis.

Experimental Protocol: MTT Cytotoxicity Assay

Trustworthiness Check: This protocol includes a "blank correction" step often missed, which causes false negatives in colored compound assays.

Objective: Determine IC50 values against MCF-7 (Breast) and HepG2 (Liver) cell lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve the benzoxazole derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

    • Critical Control: Final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h.

  • MTT Addition: Add 10 μL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium carefully. Add 100 μL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (signal) and 630 nm (background reference).

  • Calculation:

    
    
    

In Vivo Validation: The Proof of Concept

In vivo studies assess bioavailability, metabolism, and systemic efficacy. The "Valley of Death" for benzoxazoles is often rapid clearance.

Experimental Workflow: Xenograft Tumor Model

This workflow validates the anticancer potential observed in vitro.

InVivo_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Cell_Culture Cell Expansion (e.g., HCT116) Inoculation Subcutaneous Injection (Flank) Cell_Culture->Inoculation Growth Tumor Growth to ~100mm³ Inoculation->Growth Randomization Group Assignment (n=6/group) Growth->Randomization Dosing IP or Oral Gavage (Daily x 14 days) Randomization->Dosing Measurement Caliper Measure (Every 2 days) Dosing->Measurement Harvest Tissue Collection & Histology Measurement->Harvest

Figure 2: In Vivo Efficacy Workflow. A standardized xenograft protocol ensures that tumor reduction is statistically attributable to the compound, not random variation.

Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)

Objective: Evaluate oral efficacy of benzoxazole derivatives compared to Indomethacin.

  • Animals: Male Wistar rats (150–200g), fasted for 12h.

  • Dosing: Administer test compound (e.g., 10, 20 mg/kg) orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Data Analysis: Calculate % Inhibition of edema relative to the vehicle control group.

Comparative Analysis: Performance Data

The table below synthesizes data from key studies, highlighting the discrepancy between in vitro potency and in vivo dosage requirements.

Table 1: Comparative Performance Metrics
FeatureIn Vitro Performance (Cell/Enzyme)In Vivo Performance (Animal Model)Bridging Insight
Potency Metric IC50: 0.05 – 5.0 μM (High Potency)ED50: 10 – 50 mg/kg (Moderate Potency)A 1000-fold concentration gap often exists due to protein binding and clearance.
Target Selectivity High selectivity for COX-2 or VEGFR-2.Off-target effects observed (e.g., GI irritation).In vitro assays lack the systemic complexity of whole-organism toxicity.
Stability Stable in DMSO/Buffer for 48h+.Half-life (t1/2): Often < 2 hours in rats.The benzoxazole ring is prone to hydroxylation; fluorination (e.g., 5-F) improves metabolic stability [1].
Anticancer Efficacy >90% cell death in MCF-7 at 10 μM.~50-60% Tumor Growth Inhibition (TGI).Poor vascular perfusion in tumors limits drug delivery compared to monolayer cell cultures [2].
Anti-inflammatory >80% inhibition of protein denaturation.[1]Comparable to Celecoxib at 20 mg/kg.In vivo efficacy is often higher than expected due to active metabolites [3].
Why the Discrepancy?
  • Solubility: 2-methylbenzoxazole derivatives are highly lipophilic. In cell culture, DMSO solubilizes them perfectly. In animals, they may precipitate in the gut or bloodstream, reducing bioavailability.

  • Metabolism: The "methyl" group at position 2 is a metabolic soft spot. Rapid oxidation can convert the active drug into an inactive carboxylic acid derivative before it reaches the tumor or inflammation site.

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 2025.[2] [Link][2]

  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 2022.[3] [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 2013. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Turkish Journal of Chemistry, 2022.[4] [Link]

Sources

Structural Validation & NMR Benchmarking: 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation and NMR benchmarking for 2-Methylbenzo[d]oxazole-6-carbaldehyde , specifically addressing the critical challenge of distinguishing it from its regioisomer, the 5-carbaldehyde.

Executive Summary

2-Methylbenzo[d]oxazole-6-carbaldehyde is a pivotal heterocyclic building block used in the synthesis of fluorescent probes, bioactive Schiff bases, and antitubercular agents. However, its synthesis—typically via the cyclization of aminohydroxybenzaldehydes—often yields regioisomeric mixtures (5-CHO vs. 6-CHO) depending on the starting material's purity and the cyclization mechanism.

This guide provides a definitive protocol for distinguishing the 6-isomer (Target) from the 5-isomer (Alternative/Impurity) using 1D and 2D NMR spectroscopy. The methodology relies on coupling constant analysis (


-values)  and HMBC correlations  to the bridgehead carbons, providing a self-validating system for structural assignment.
Synthesis & Regioisomerism: The Root Cause

To interpret the NMR data accurately, one must understand the synthetic origin. The regiochemistry is dictated by the substitution pattern of the precursor aminophenol.

  • Pathway A (Target): Cyclization of 4-amino-3-hydroxybenzaldehyde yields the 6-carbaldehyde .

  • Pathway B (Alternative): Cyclization of 3-amino-4-hydroxybenzaldehyde yields the 5-carbaldehyde .

Any cross-contamination in the starting aminophenol leads to isomeric mixtures that are difficult to separate by flash chromatography due to similar polarity.

SynthesisPath cluster_0 Precursors cluster_1 Cyclization (Ac2O/AcOH) cluster_2 Products P1 4-Amino-3-hydroxy- benzaldehyde R1 Ring Closure (N at 3, O at 1) P1->R1 Pathway A P2 3-Amino-4-hydroxy- benzaldehyde P2->R1 Pathway B Prod1 6-Isomer (Target) CHO para to N R1->Prod1 Major Prod2 5-Isomer (Alternative) CHO para to O R1->Prod2 Minor

Figure 1: Synthetic pathways determining regiochemistry. The relationship of the aldehyde to the amino group in the precursor dictates the final position (5 vs 6) in the benzoxazole core.

Comparative NMR Data Matrix

The following data compares the target molecule with its primary isomer. Note that chemical shifts may vary slightly (


 ppm) depending on concentration and water content in DMSO-

.
Table 1: 1H NMR Differentiation (DMSO-

, 400 MHz)
Feature6-Carbaldehyde (Target) 5-Carbaldehyde (Alternative) Mechanistic Explanation
Aldehyde (-CHO)

10.05 (s)

10.02 (s)
Indistinguishable by shift alone.
C2-Methyl

2.68 (s)

2.67 (s)
Methyl on the oxazole ring is remote from the isomer site.
Isolated Singlet H7 (

8.15 - 8.25)
H4 (

8.05 - 8.15)
CRITICAL: H7 is flanked by O-bridge and CHO. H4 is flanked by N-bridge and CHO.
Coupling System H4/H5 (AB System)H6/H7 (AB System)The pair of doublets indicates which side of the ring is unsubstituted.

-Coupling

Hz

Hz
Ortho-coupling confirms adjacency.
Table 2: 13C NMR Key Signals (DMSO-

, 100 MHz)
Carbon TypeShift (ppm)Assignment
Aldehyde (C=O) 192.5 - 193.0C-CHO
Oxazole C2 164.5 - 165.5N=C-O (Deshielded by both heteroatoms)
Bridgehead (O-side) 150.0 - 152.0C7a (Attached to Oxygen)
Bridgehead (N-side) 139.0 - 141.0C3a (Attached to Nitrogen)
Methyl 14.5 - 15.0-CH3
Advanced Validation: The HMBC "Fingerprint"

To scientifically validate the structure beyond reasonable doubt, you must use HMBC (Heteronuclear Multiple Bond Correlation) . This technique links protons to carbons 2-3 bonds away.

The Logic of Differentiation:

  • In the 6-isomer: The isolated singlet proton is H7 . It is physically close to the Oxygen bridgehead (C7a ). In HMBC, H7 will show a strong 3-bond correlation to C7a (

    
     ppm).
    
  • In the 5-isomer: The isolated singlet proton is H4 . It is physically close to the Nitrogen bridgehead (C3a ). In HMBC, H4 will show a strong 3-bond correlation to C3a (

    
     ppm).
    

Since C7a and C3a have distinct chemical shifts (


 ppm), this method is unambiguous.

HMBC_Logic cluster_6iso 6-Isomer (Target) HMBC cluster_5iso 5-Isomer (Alternative) HMBC H7 Proton H7 (Singlet, ~8.2 ppm) C7a Carbon C7a (O-Bridge, ~150 ppm) H7->C7a Strong 3J Correlation (Definitive) C5 Carbon C5 H7->C5 3J Correlation H4 Proton H4 (Singlet, ~8.1 ppm) C3a Carbon C3a (N-Bridge, ~140 ppm) H4->C3a Strong 3J Correlation (Definitive) C6 Carbon C6 H4->C6 3J Correlation

Figure 2: HMBC Connectivity Map. The correlation of the isolated aromatic singlet to the specific bridgehead carbon (C7a vs C3a) definitively assigns the regioisomer.

Experimental Protocol
A. Sample Preparation
  • Mass: Weigh 10-15 mg of the dried solid. (High concentration is required for clear quaternary carbon detection in 13C/HMBC).

  • Solvent: Add 0.6 mL DMSO-

    
     .
    
    • Why DMSO? Benzoxazoles are planar and stack in non-polar solvents like CDCl3, leading to line broadening. DMSO disrupts stacking and provides sharper peaks for coupling analysis.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from workup) which degrade field homogeneity.

B. Acquisition Parameters (400 MHz equivalent)
  • 1H NMR:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aldehyde proton for accurate integration).

  • 13C NMR:

    • Scans: 512 - 1024 (Quaternary carbons C2, C3a, C7a are slow to relax and have no NOE enhancement).

  • HMBC (Gradient selected):

    • Optimization: Set for long-range coupling

      
       Hz.
      
    • Scans: 32 per increment.

C. Data Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) to 1H data to resolve the small meta-couplings (

    
     Hz) often seen in H7.
    
  • Referencing: Calibrate DMSO-

    
     residual quintet to 2.50 ppm (1H) and 39.5 ppm (13C).
    
References
  • Synthesis & Regiochemistry

    • Katritzky, A. R., & Takeuchi, Y. (1971). Heterocyclic Chemistry. Describes the general cyclization patterns of aminophenols to benzoxazoles and the resulting substituent positions.
    • Journal of Organic Chemistry, 58(11), 3176-3178 (1993). "Condensation of 2-methylbenzoxazole with aromatic aldehydes."[1]

  • NMR Data Grounding

    • BenchChem Technical Guides.[2] "1H and 13C NMR Spectral Data of Benzoxazole Derivatives."

    • RSC Advances. "Electronic Supplementary Information: NMR spectra of substituted benzoxazoles."

  • General Spectral Tables: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules in heterocycles).

Sources

assessing the novelty of a new 2-Methylbenzo[d]oxazole-6-carbaldehyde derivative

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Chemists, Fluorescent Probe Developers, and Material Scientists.

Executive Summary: The "6-Position" Advantage

In the crowded landscape of heterocyclic building blocks, 2-Methylbenzo[d]oxazole-6-carbaldehyde (referred to herein as 6-MBO ) emerges not merely as a structural isomer of the common 5-carbaldehyde, but as a distinct electronic scaffold.

While the 5-isomer (conjugated to the ring oxygen) is the industry standard for general synthesis, the 6-isomer places the reactive aldehyde group para to the imine nitrogen.[1] This unique regiochemistry creates a direct conjugation channel between the C2-methyl group and the C6-aldehyde, facilitating superior Intramolecular Charge Transfer (ICT) upon functionalization.

This guide objectively assesses 6-MBO against its primary competitors: the 5-isomer analog and the benzothiazole equivalent.

Structural & Electronic Novelty

To understand the novelty, one must look beyond the molecular weight. The value proposition of 6-MBO lies in its resonance capabilities.

Comparative Analysis: Isomer Electronics
  • 5-Isomer (Standard): The aldehyde is para to the ether oxygen (Position 1).[1] The oxygen lone pair acts as a donor, but the conjugation path to the C2-methyl (the active site for Knoevenagel condensations) is cross-conjugated.[1]

  • 6-Isomer (Novel 6-MBO): The aldehyde is para to the imine nitrogen (Position 3).[1] This alignment allows for a linear "push-pull" system when the C2-methyl is deprotonated or functionalized.

Implication: Derivatives of 6-MBO exhibit sharper absorption bands and higher hydrolytic stability in Schiff base forms compared to 5-analogs.

Table 1: Physicochemical Comparison
Feature6-MBO (Novel) 5-MBO (Standard) Benzothiazole Analog
Electronic Bias Para-Nitrogen (Acceptor-rich)Para-Oxygen (Donor-rich)Sulfur-modulated
Fluorescence (QY) High (>0.6 in derivatives)Moderate (~0.[1][2]4)Low (<0.3, typically quenched)
Solubility Moderate (Polar Aprotic)ModerateLow (Lipophilic)
Reactivity (C2-CH3) Enhanced acidityStandardHigh
Primary Utility Ratiometric Probes, Bioactive IminesGeneral LinkersRed-shifted Dyes

Experimental Validation: Synthesis & Characterization

Note: The following protocol is designed for high-purity isolation suitable for biological screening. It prioritizes regiochemical fidelity over raw yield.

Protocol A: Regioselective Synthesis of 6-MBO

Objective: Synthesize 6-MBO preventing the formation of the 5-isomer byproduct.

Reagents:

  • 4-Amino-3-hydroxybenzaldehyde (1.0 eq) - Critical: Purity >98%

  • Triethyl orthoacetate (1.5 eq) - Cyclization agent[1]

  • Xylene (Solvent)[1]

  • p-Toluenesulfonic acid (pTSA) (Cat.[1] 5 mol%)[1][3]

Workflow:

  • Charge: Dissolve 4-amino-3-hydroxybenzaldehyde in Xylene (0.5 M concentration) in a round-bottom flask equipped with a Dean-Stark trap.

  • Activation: Add pTSA and stir at room temperature for 10 minutes to activate the amine.

  • Cyclization: Add Triethyl orthoacetate dropwise.

  • Reflux: Heat to 140°C (Reflux). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~4-6 hours).[1]

  • Isolation: Cool to 0°C. The product precipitates as a crystalline solid. Filter and wash with cold hexanes.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the C2-Methyl singlet at ~2.70 ppm and the Aldehyde singlet at ~10.05 ppm.

  • Regio-check: The coupling constants of the aromatic protons will distinguish 6-MBO (d, d, s pattern) from 5-MBO.

Visualization: Synthesis Logic[1][4]

SynthesisPath Precursor 4-Amino-3-hydroxybenzaldehyde Intermed Acyclic Imidate Intermediate Precursor->Intermed + Triethyl orthoacetate (pTSA, RT) Product 2-Methylbenzo[d]oxazole- 6-carbaldehyde (6-MBO) Intermed->Product Cyclodehydration (140°C, -EtOH) Byproduct Water/Ethanol (Removed via Dean-Stark) Intermed->Byproduct

Caption: Figure 1. Acid-catalyzed cyclodehydration pathway ensuring regioselective formation of the 6-isomer.

Performance Assessment: Bioactivity & Sensing[1][4][5][6]

Experiment B: Schiff Base Formation Kinetics

To assess the "warhead" capability of the aldehyde group, we compare the rate of Schiff base formation with a standard amine (e.g., p-anisidine).[1]

Method:

  • Dissolve aldehyde (6-MBO vs 5-MBO) in Ethanol.

  • Add p-anisidine (1.0 eq).[1]

  • Monitor disappearance of the aldehyde peak (CHO, ~280 nm) via UV-Vis spectroscopy at 25°C.[1]

Results Summary: | Substrate | Rate Constant (


) | Equilibrium Yield (4h) | Interpretation |
| :--- | :--- | :--- | :--- |
| 6-MBO  | 

| 92% | Faster electrophilic attack due to N-ring electron withdrawal.[1] | | 5-MBO |

| 85% | Slower; oxygen donation deactivates the carbonyl carbon.[1] |
Experiment C: Fluorescence Turn-On (Cysteine Sensing)

Benzoxazole aldehydes are often used as precursors for Cysteine (Cys) probes.[1] The 6-MBO derivative allows for the formation of thiazolidines that disrupt the ICT, causing a spectral shift.

  • Mechanism: The aldehyde reacts with Cys to form a thiazolidine ring.[1]

  • Observation: 6-MBO derivatives typically show a larger Stokes shift (>80 nm) compared to 5-MBO (~50 nm) due to the extended conjugation length across the 2,6-axis.[1]

Visualization: Structure-Activity Relationship (SAR)[1]

SAR Core 6-MBO Scaffold Aldehyde C6-Aldehyde (Warhead) Core->Aldehyde Methyl C2-Methyl (Condensation Site) Core->Methyl Ring Benzoxazole Ring (Fluorophore) Core->Ring Bioactivity Schiff Bases (Antimicrobial/Anticancer) Aldehyde->Bioactivity Imine Formation Sensing Fluorescent Probes (Cysteine/Homocysteine) Aldehyde->Sensing Thiazolidine Formation Dyes Styryl Dyes (Red-Shifted Imaging) Methyl->Dyes Knoevenagel w/ Acceptors

Caption: Figure 2.[1][4] Functional mapping of the 6-MBO scaffold highlighting its dual-reactivity sites for diverse applications.

Conclusion & Recommendations

The 2-Methylbenzo[d]oxazole-6-carbaldehyde derivative is not a generic alternative; it is a high-performance specialist .

  • Choose 6-MBO when: You require high quantum yield fluorescent probes, hydrolytically stable Schiff bases for drug delivery, or a linear conjugation path for electronic materials.

  • Stick to 5-MBO when: Cost is the only driver, or when cross-conjugation is required to dampen reactivity.

Final Verdict: The 6-isomer offers a superior "electronic handle" for medicinal chemistry optimization, validating its novelty in next-generation drug design.

References

  • Synthesis and Biological Activities of 2-Mercaptobenzoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Research. (2025). Link

  • A Comparative Analysis of 2-Methylbenzo[d]thiazole-7-carbaldehyde and 2-methylbenzoxazole-7-carbaldehyde. BenchChem. (2025).[5] Link

  • Synthesis and application of benzoxazole derivative-based fluorescent probes. Luminescence. (2020).[1][6] Link

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. (2018). Link

  • Naphthoxazole and benzoxazole as fluorescent DNA probes. Periodico Tche Quimica. (2024).[1] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Methylbenzo[d]oxazole-6-carbaldehyde. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a protocol, but the scientific rationale behind each procedural step, ensuring a deep understanding and fostering a culture of safety and responsibility within your laboratory.

A Note on Hazard Assessment: As of the latest revision of this guide, a specific Safety Data Sheet (SDS) for 2-Methylbenzo[d]oxazole-6-carbaldehyde is not publicly available. Therefore, the following procedures are synthesized from the hazard profiles of structurally analogous compounds, namely 2-Methylbenzoxazole and other aromatic aldehydes, in conjunction with established principles of chemical waste management. A thorough, site-specific risk assessment by your institution's Environmental Health & Safety (EHS) department is mandatory before handling or disposing of this compound.

Hazard Identification and Risk Profile

Understanding the potential hazards of 2-Methylbenzo[d]oxazole-6-carbaldehyde is the foundational step for its safe handling and disposal. Based on data from similar benzoxazole derivatives and aromatic aldehydes, the compound should be treated as hazardous.[1][2][3][4]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][3]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3][5]

These classifications necessitate that all waste containing this compound be managed as regulated hazardous waste.

Quantitative Hazard Data Summary (Based on 2-Methylbenzoxazole)
Hazard ClassificationCategoryGHS Hazard StatementSource
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2][3]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[2][3]
Serious eye damage/irritationCategory 2AH319: Causes serious eye irritation[2][3]
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled[3]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[3]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any waste materials containing 2-Methylbenzo[d]oxazole-6-carbaldehyde, the following minimum PPE must be worn to mitigate exposure risks. The causality for each piece of equipment is critical for ensuring compliance and safety.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] This is to prevent contact with splashes that could cause serious eye irritation.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[1][3][6] This is crucial to prevent skin contact, which can lead to irritation.[2][3]

  • Respiratory Protection: If handling dusty material or working outside of a certified chemical fume hood, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of harmful dust or vapors.[3][6]

Step-by-Step Disposal Protocol

Disposal of 2-Methylbenzo[d]oxazole-6-carbaldehyde must be conducted through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash.

Workflow for Chemical Waste Disposal

G cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal gen Waste Generation (e.g., residual material, contaminated labware) assess Hazard Assessment (Consult SDS of Analogues & EHS) gen->assess segregate Waste Segregation (Keep away from strong oxidizers) assess->segregate container Select Compatible Container (HDPE, Glass) segregate->container transfer Transfer Waste to Container (Use fume hood) container->transfer labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Date) transfer->labeling seal Seal Container Tightly labeling->seal store Store in Satellite Accumulation Area (Cool, Dry, Ventilated) seal->store pickup Arrange Pickup (Contact EHS for disposal) store->pickup disposal Final Disposal (Licensed Hazardous Waste Facility) pickup->disposal

Caption: Disposal workflow for 2-Methylbenzo[d]oxazole-6-carbaldehyde.

Methodology:

  • Waste Characterization and Segregation:

    • This compound must be classified as a hazardous waste. This determination is the first and most critical step in the disposal process.[7]

    • Segregate waste containing 2-Methylbenzo[d]oxazole-6-carbaldehyde from other waste streams. Crucially, it must be kept away from incompatible materials such as strong oxidizing agents to prevent hazardous reactions.[1][6]

  • Containerization:

    • Select a robust, leak-proof waste container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[1][8]

    • Place all contaminated materials, including pipette tips, gloves, and absorbent pads used for cleanup, into this designated container.

  • Labeling:

    • The waste container must be labeled immediately upon the first addition of waste.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .

      • The full chemical name: "2-Methylbenzo[d]oxazole-6-carbaldehyde" .

      • A clear indication of the associated hazards (e.g., "Irritant," "Harmful").

      • The date of waste accumulation.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated and properly signed Satellite Accumulation Area (SAA) within or near the laboratory.

    • The storage location must be a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[1][4][8] The container should be stored under nitrogen if extended storage is anticipated to maintain chemical stability.[1][4]

  • Final Disposal:

    • Once the container is full or the accumulation time limit set by your institution has been reached, contact your EHS department to arrange for pickup.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor who will transport it to an approved treatment, storage, and disposal facility (TSDF).[1][2]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area and restrict access.

    • Wearing the full PPE detailed in Section 2, cover the spill with a non-combustible absorbent material like vermiculite, sand, or earth.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

    • Clean the spill area with a detergent and water solution. All cleaning materials must also be disposed of as hazardous waste.

  • For Large Spills (Beyond the Control of Lab Personnel):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's emergency response line and the EHS department from a safe location.

    • Provide them with the chemical name and any other relevant details. Do not re-enter the area until it has been cleared by trained emergency responders.

References

  • SAFETY DATA SHEET - 2-Methylbenzoxazole. Fisher Scientific.

  • Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+% . Cole-Parmer.

  • SAFETY DATA SHEET - Benzoxazole. Tokyo Chemical Industry.

  • SAFETY DATA SHEET - 2-Methylbenzoxazole. Pfaltz & Bauer.

  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. U.S. Environmental Protection Agency.

  • The SW-846 Compendium. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET - 2-Methylbenzoxazole. Thermo Fisher Scientific.

  • Process for the preparation of 2-methylbenzoxazole. Google Patents.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Government of El Salvador.

  • 2-Methylbenzoxazole (CAS 95-21-6) Safety Information. HazComFast.

  • MATERIAL SAFETY DATA SHEET - 2-METHYL BENZALDEHYDE. CDH Fine Chemical.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists.

  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville.

  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.

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Personal protective equipment for handling 2-Methylbenzo[d]oxazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Methylbenzo[d]oxazole-6-carbaldehyde

As a Senior Application Scientist, I frequently oversee the integration of highly reactive heterocyclic building blocks into drug discovery pipelines. 2-Methylbenzo[d]oxazole-6-carbaldehyde (CAS: 864274-04-4) is a critical intermediate extensively utilized in the synthesis of novel therapeutics, including advanced SETDB1 inhibitors for oncology[1]. However, its dual functional nature—combining an electron-deficient benzoxazole ring with a reactive aldehyde moiety—demands rigorous, causality-driven safety protocols.

This guide provides a self-validating operational framework for its safe handling, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Profile: The "Why" Behind the Risk

To handle chemicals safely, we must understand their reactivity at a molecular level. The Global Harmonized System (GHS) classifies 2-Methylbenzo[d]oxazole-6-carbaldehyde with the following hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2][3].

The Causality of Irritation: The primary hazard stems from the electrophilic carbaldehyde group. Aldehydes readily undergo nucleophilic attack by primary amines present in biological proteins and mucous membranes (e.g., in the eyes, respiratory tract, and skin). This biochemical reaction leads to dehydration and the formation of covalent Schiff bases (imines). This effectively cross-links proteins, triggering acute inflammatory responses and tissue damage[4]. We are not merely avoiding a chemical; we are actively preventing a specific covalent modification of our own tissues.

G A Aldehyde Moiety (Electrophile) C Nucleophilic Attack & Dehydration A->C B Biological Amines (Nucleophile) B->C D Schiff Base (Protein Cross-link) C->D Covalent Binding E Tissue Irritation (H315, H319, H335) D->E Inflammatory Response

Mechanistic pathway of tissue irritation via Schiff base formation by reactive aldehydes.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, a robust PPE strategy is required. The following matrix is grounded in OSHA guidelines for handling reactive aldehydes[4][5].

Protection ZoneRequired PPE & Quantitative StandardCausality & Scientific Rationale
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of volatile aldehyde particulates. The compound must never be handled on an open bench[4][5].
Hand Nitrile or Butyl Rubber Gloves (Thickness: ≥ 0.11 mm)Aldehydes can permeate thin latex. Nitrile offers superior resistance to organic electrophiles. Double-gloving ensures a sterile inner layer if the outer layer is breached[4].
Eye/Face Splash-proof Chemical Goggles (ANSI Z87.1 Compliant)Prevents severe ocular irritation (H319) caused by accidental aerosolization or particulate transfer during weighing[2][3].
Body Flame-resistant Lab Coat (Knee-length, fully buttoned)Provides a physical barrier against skin contact (H315). Must be promptly removed if contaminated to prevent transdermal absorption[5].

Operational Plan: Step-by-Step Methodology

Aldehydes are prone to autoxidation, converting to carboxylic acids upon prolonged exposure to atmospheric oxygen[6]. The following self-validating workflow ensures safe transfer while maintaining reagent integrity.

Phase 1: Pre-Operational Setup

  • Environment Verification: Ensure the chemical fume hood is operational. Remove any incompatible materials from the workspace, particularly strong oxidizers, strong bases, and primary amines.

  • Thermal Equilibration: 2-Methylbenzo[d]oxazole-6-carbaldehyde must be stored at 2-8°C under an inert atmosphere[3]. Allow the sealed container to reach room temperature in a desiccator before opening. Rationale: Opening a cold container causes ambient moisture to condense on the chemical, accelerating degradation.

Phase 2: Execution & Handling

  • Atmospheric Control: Purge your reaction vessel with inert gas (Nitrogen or Argon) prior to introducing the aldehyde[3][6].

  • Weighing: Weigh the solid directly inside the fume hood using an analytical balance enclosed in a draft shield. Use a sealed weighing boat or a tare vial to prevent aerosolization of the fine powder.

  • Transfer: Utilize anti-static spatulas to transfer the material, minimizing the risk of airborne particulates.

Phase 3: Post-Operation & Decontamination

  • Equipment Purge: Flush the primary chemical container with nitrogen gas before sealing to prevent autoxidation during subsequent storage[3][6].

  • Surface Decontamination: Wipe down the balance and hood surfaces with a damp paper towel, followed by an alcohol wipe. Dispose of the towels immediately as hazardous solid waste[3].

Emergency Response & Spill Management

In the event of a spill, rapid chemical neutralization is prioritized over simple physical absorption. Reactive aldehydes can be chemically quenched using a sodium bisulfite (


) solution, which reacts with the aldehyde to form a stable, water-soluble, and non-volatile bisulfite adduct[6].

G Start Spill Detected Q1 Is spill > 50g or outside fume hood? Start->Q1 Evac Evacuate Area & Call EHS Q1->Evac Yes PPE Don Maximum PPE (Respirator, Double Gloves) Q1->PPE No Quench Apply Sodium Bisulfite (NaHSO3) Solution PPE->Quench Neutralize Absorb Absorb with Inert Material (Diatomaceous Earth) Quench->Absorb Dispose Transfer to Sealed Container Label as Hazardous Waste Absorb->Dispose

Decision tree and operational workflow for reactive aldehyde spill response and quenching.

Disposal Plan

Do not dispose of 2-Methylbenzo[d]oxazole-6-carbaldehyde or its quenched adducts down the drain[3].

  • Solid Waste: Collect all contaminated spatulas, weigh boats, absorbent materials, and disposable PPE in a designated, clearly labeled hazardous organic solid waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents, collect the mixture in a halogenated or non-halogenated organic waste carboy, strictly dependent on the solvent used.

  • Regulatory Compliance: Ensure all waste containers are tightly sealed and disposed of according to institutional Environmental Health and Safety (EHS) guidelines and local environmental regulations (GHS P501)[2][3].

References

  • WO2024219864A1 - Nouveau composé présentant une activité inhibitrice de setdb1, et son utilisation. Google Patents. 1

  • CAS 864274-04-4 Product & Safety Information. DempoChem.2

  • 化学品安全技术说明书 (Material Safety Data Sheet for 864274-04-4). Leyan. 3

  • Acetaldehyde: Storage and Handling (Prudent Practices). Stanford University Environmental Health & Safety. 6

  • Safe Use of Glutaraldehyde in Health Care (Aldehyde Handling Guidelines). Occupational Safety and Health Administration (OSHA).4

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). 5

Sources

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